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  • Product: 1-(2-Oxo-2-phenylethyl)pyridinium iodide
  • CAS: 1137-94-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of 1-(2-oxo-2-phenylethyl)pyridinium iodide in Kröhnke Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient synthetic routes to functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient synthetic routes to functionalized pyridines a critical area of research. The Kröhnke pyridine synthesis, a powerful method for preparing 2,4,6-trisubstituted pyridines, stands out for its versatility and high yields.[1][2][3] At the heart of this reaction lies the α-pyridinium methyl ketone salt, with 1-(2-oxo-2-phenylethyl)pyridinium iodide serving as a quintessential example. This guide provides a comprehensive exploration of the mechanism through which this key reagent orchestrates the formation of the pyridine ring, offering field-proven insights for professionals in drug development and chemical research.

The Central Reagent: 1-(2-oxo-2-phenylethyl)pyridinium iodide

1-(2-oxo-2-phenylethyl)pyridinium iodide, also known as phenacylpyridinium iodide, is a stable, crystalline solid that serves as a precursor to the reactive intermediate in the Kröhnke synthesis.[4][5] Its synthesis is straightforward, typically involving the reaction of 2-bromoacetophenone or 2-iodoacetophenone with pyridine.[1] The resulting salt is highly stable and can be stored for extended periods, a key advantage for its practical application.

Table 1: Physical and Chemical Properties of 1-(2-oxo-2-phenylethyl)pyridinium iodide

PropertyValue
Molecular Formula C13H12INO
Molecular Weight 325.15 g/mol
Appearance White to off-white solid[1]
CAS Number 1137-94-6
The Reaction Mechanism: A Step-by-Step Elucidation

The Kröhnke pyridine synthesis is a cascade reaction that proceeds through several well-defined steps.[1] The entire process is initiated by the in-situ generation of a pyridinium ylide from 1-(2-oxo-2-phenylethyl)pyridinium iodide.

The first and most crucial step is the deprotonation of the α-carbon of the pyridinium salt to form a pyridinium ylide.[1][6] This is typically achieved using a mild base, often the acetate ion from ammonium acetate, which is a common reagent in this synthesis.[1][7] The resulting pyridinium ylide is a reactive 1,3-dipole, stabilized by the adjacent carbonyl group which delocalizes the negative charge.[6][8]

G cluster_0 Step 1: Ylide Formation Pyridinium_Salt 1-(2-oxo-2-phenylethyl)pyridinium iodide Pyridinium_Ylide Pyridinium Ylide (Reactive Intermediate) Pyridinium_Salt->Pyridinium_Ylide Deprotonation Base Base (e.g., Acetate) Base->Pyridinium_Ylide

Caption: Generation of the pyridinium ylide from the pyridinium salt.

The nucleophilic pyridinium ylide then attacks the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate addition reaction.[1][9][10] This Michael addition is the primary carbon-carbon bond-forming step and results in the formation of a 1,5-dicarbonyl intermediate.[1][11] This intermediate is often not isolated as it rapidly proceeds to the next step.[9]

The 1,5-dicarbonyl intermediate undergoes a series of transformations facilitated by a nitrogen source, typically ammonia derived from ammonium acetate.[7][9] The process involves the following key events:

  • Imine Formation: The ammonia reacts with one of the carbonyl groups to form an imine.[9]

  • Enamine Tautomerization: The imine tautomerizes to an enamine.[9]

  • Intramolecular Cyclization: The enamine nitrogen attacks the remaining carbonyl group, leading to a cyclized dihydropyridine intermediate.[1][9]

  • Dehydration and Aromatization: The dihydropyridine intermediate readily eliminates a molecule of water to achieve the thermodynamically stable aromatic pyridine ring.[1][9]

G cluster_1 Overall Kröhnke Pyridine Synthesis Mechanism Ylide Pyridinium Ylide Dicarbonyl 1,5-Dicarbonyl Intermediate Ylide->Dicarbonyl Michael Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Dicarbonyl Dihydropyridine Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine Cyclization with NH3 Ammonia Ammonia (from NH4OAc) Ammonia->Dihydropyridine Pyridine 2,4,6-Trisubstituted Pyridine Dihydropyridine->Pyridine Dehydration/ Aromatization

Caption: The mechanistic pathway of the Kröhnke pyridine synthesis.

Experimental Protocol: A Practical Guide

The following provides a generalized, yet detailed, experimental procedure for a typical Kröhnke pyridine synthesis.

Step 1: Preparation of 1-(2-oxo-2-phenylethyl)pyridinium iodide

  • Dissolve 2-bromoacetophenone (1.0 equivalent) in a minimal amount of a suitable solvent such as acetone.[1]

  • To this solution, add pyridine (1.1 equivalents) dropwise with constant stirring at room temperature.[1]

  • A precipitate will form upon the addition of pyridine. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials.[1]

  • Dry the product under vacuum to obtain 1-(2-oxo-2-phenylethyl)pyridinium iodide as a white solid.[1]

Step 2: Kröhnke Pyridine Synthesis

  • In a round-bottom flask, combine 1-(2-oxo-2-phenylethyl)pyridinium iodide (1.0 equivalent), the desired α,β-unsaturated carbonyl compound (1.0 equivalent), and ammonium acetate (5-10 equivalents).

  • Add a suitable solvent, such as glacial acetic acid or methanol.[9] The reaction can also be performed under solvent-free conditions by heating the mixture.[1]

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. Otherwise, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2,4,6-trisubstituted pyridine.[1]

Scope and Limitations

The Kröhnke pyridine synthesis is renowned for its broad substrate scope.[9] A wide variety of substituents on both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are well-tolerated.[1][9] This includes both electron-donating and electron-withdrawing groups on any aromatic rings present in the reactants.[9] However, highly sterically hindered reactants may lead to lower yields or require more forcing reaction conditions.

Applications in Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The Kröhnke synthesis provides an efficient and modular route to novel pyridine derivatives for drug discovery programs. For instance, this methodology has been employed in the synthesis of potential topoisomerase I inhibitors.[9] The ability to readily vary the substituents at the 2, 4, and 6 positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

The Kröhnke pyridine synthesis, facilitated by key reagents like 1-(2-oxo-2-phenylethyl)pyridinium iodide, remains a highly relevant and powerful tool in modern organic synthesis. A thorough understanding of its mechanism, from the initial ylide formation through the final aromatization, is crucial for its effective application. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to leverage this classic reaction for the synthesis of novel and complex pyridine-based molecules.

References

  • Kröhnke pyridine synthesis - Wikipedia. (n.d.).
  • Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. (n.d.).
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem. (n.d.).
  • Synthesis of 2,4,6-trisubstituted pyridines via an olefin cross-metathesis/Heck–cyclisation–elimination sequence - Chemical Communications (RSC Publishing). (2011).
  • Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. (n.d.).
  • The Genesis and Evolution of Pyyridinium Ylides: An In-depth Technical Guide - Benchchem. (n.d.).
  • Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. (n.d.).
  • Pyridinium Ylids in Heterocyclic Synthesis - ResearchGate. (n.d.).
  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. (n.d.).
  • Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes - ACS Publications. (2009).
  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide | 1137-94-6 | Benchchem. (n.d.).
  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023).
  • Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar. (2012).
  • 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide - Smolecule. (2023).
  • Michael Addition Reaction Mechanism - Chemistry Steps. (2020).
  • 1-(2-oxo-2-phenylethyl)pyridinium iodide | CymitQuimica. (n.d.).
  • Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Reactions of pyridinium ylides with aldehydes and with Michael acceptors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • 1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide - MilliporeSigma. (n.d.).
  • Structural transformation of pyridinium iodide proceeding in the solid state - RSC Publishing. (2011).
  • Kröhnke reaction (pyridine synthesis) | Request PDF - ResearchGate. (n.d.).
  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. (2024).

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2-oxo-2-phenylethyl)pyridinium Iodide

Introduction 1-(2-oxo-2-phenylethyl)pyridinium iodide is a quaternary ammonium salt with significant applications in organic synthesis, including as a precursor for pyridinium ylides used in various cycloaddition reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-oxo-2-phenylethyl)pyridinium iodide is a quaternary ammonium salt with significant applications in organic synthesis, including as a precursor for pyridinium ylides used in various cycloaddition reactions. A thorough structural characterization is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for elucidating its molecular architecture in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(2-oxo-2-phenylethyl)pyridinium iodide, offering a detailed interpretation of the spectral data, field-proven experimental protocols, and expert insights for researchers, scientists, and professionals in drug development.

The structural integrity and purity of 1-(2-oxo-2-phenylethyl)pyridinium iodide are critical for its reactivity and the successful outcome of subsequent chemical transformations. NMR spectroscopy provides a detailed fingerprint of the molecule, allowing for unambiguous confirmation of its identity and the detection of any impurities. The positively charged pyridinium ring and the adjacent phenacyl group create a distinct electronic environment, resulting in a characteristic NMR spectrum that will be dissected in this guide.

Molecular Structure and NMR Assignment Strategy

The molecular structure of 1-(2-oxo-2-phenylethyl)pyridinium iodide is presented below, with a systematic numbering scheme to facilitate the assignment of NMR signals. The strategy for spectral interpretation relies on the distinct chemical environments of the protons and carbons in the pyridinium and phenacyl moieties. The electron-withdrawing effect of the positively charged nitrogen atom significantly deshields the protons and carbons of the pyridinium ring, causing them to resonate at a lower field (higher ppm values) compared to neutral pyridine.[1]

Caption: Molecular structure of 1-(2-oxo-2-phenylethyl)pyridinium iodide with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 1-(2-oxo-2-phenylethyl)pyridinium iodide recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz and 101 MHz, respectively.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.98d6.02HH-2, H-6 (Hα)
8.74t7.81HH-4 (Hγ)
8.28t6.92HH-3, H-5 (Hβ)
8.07d7.72HH-2', H-6' (Ho)
7.81t7.41HH-4' (Hp)
7.68t7.62HH-3', H-5' (Hm)
6.46s-2HH-7

Data compiled from supporting information of a chemical study.[2]

Table 2: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
190.7C-8 (C=O)
146.4C-4 (Cγ)
146.3C-2, C-6 (Cα)
134.8C-4' (Cp)
133.5C-1'
129.2C-3', C-5' (Cm)
128.3C-2', C-6' (Co)
127.9C-3, C-5 (Cβ)
66.3C-7

Data compiled from supporting information of a chemical study.[2]

Detailed Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the pyridinium and phenyl rings, as well as the methylene protons.

  • Pyridinium Protons (H-2, H-6, H-3, H-5, H-4): The protons on the pyridinium ring are significantly deshielded due to the electron-withdrawing effect of the quaternary nitrogen. The α-protons (H-2, H-6) are the most deshielded, appearing as a doublet at 8.98 ppm.[2] The γ-proton (H-4) resonates as a triplet at 8.74 ppm, and the β-protons (H-3, H-5) appear as a triplet at 8.28 ppm.[2] The observed multiplicities (doublet and triplets) are characteristic of a monosubstituted pyridine ring and arise from coupling with adjacent protons.

  • Phenacyl Protons (H-2', H-6', H-3', H-5', H-4'): The protons of the phenyl ring of the phenacyl group appear in the aromatic region between 7.68 and 8.07 ppm. The ortho-protons (H-2', H-6') are observed as a doublet at 8.07 ppm, the para-proton (H-4') as a triplet at 7.81 ppm, and the meta-protons (H-3', H-5') as a triplet at 7.68 ppm.[2]

  • Methylene Protons (H-7): The methylene protons (H-7) adjacent to the pyridinium nitrogen and the carbonyl group appear as a singlet at 6.46 ppm.[2] The singlet nature of this peak indicates no adjacent protons to couple with. Its downfield shift is a result of the deshielding effects of both the positively charged nitrogen and the carbonyl group.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Carbonyl Carbon (C-8): The carbonyl carbon of the ketone is the most deshielded carbon, appearing at 190.7 ppm, which is a characteristic chemical shift for this functional group.[2]

  • Pyridinium Carbons (C-2, C-6, C-3, C-5, C-4): Similar to the protons, the carbons of the pyridinium ring are deshielded. The α-carbons (C-2, C-6) and the γ-carbon (C-4) resonate at 146.3 ppm and 146.4 ppm, respectively, while the β-carbons (C-3, C-5) appear further upfield at 127.9 ppm.[2]

  • Phenacyl Carbons (C-1' to C-6'): The carbons of the phenyl ring are observed in the aromatic region between 128.3 and 134.8 ppm. The quaternary carbon (C-1') is found at 133.5 ppm.[2]

  • Methylene Carbon (C-7): The methylene carbon (C-7) resonates at 66.3 ppm, deshielded by the adjacent nitrogen and carbonyl group.[2]

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

G cluster_0 Sample Preparation Workflow A Weigh 10-20 mg of 1-(2-oxo-2-phenylethyl)pyridinium iodide B Dissolve in ~0.6 mL of DMSO-d₆ A->B C Filter the solution through a pipette with a cotton plug into a clean NMR tube B->C D Cap the NMR tube and label it C->D E Insert the tube into a spinner turbine D->E

Caption: Workflow for NMR sample preparation.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 1-(2-oxo-2-phenylethyl)pyridinium iodide. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

  • Solvent Selection and Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many organic salts and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) typically do not interfere with the signals of the analyte.[5]

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Positioning: Place the NMR tube into a spinner turbine and adjust its position using a depth gauge to ensure it is correctly positioned within the NMR probe.

NMR Data Acquisition

G cluster_1 NMR Data Acquisition F Insert the sample into the magnet G Lock and shim the spectrometer F->G H Set acquisition parameters (pulse sequence, number of scans, etc.) G->H I Acquire ¹H NMR spectrum H->I J Acquire ¹³C NMR spectrum H->J K Eject the sample I->K J->K

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Foundational

A Comprehensive Guide to the Crystallographic Structure of 1-(2-oxo-2-phenylethyl)pyridinium Iodide: Synthesis, Analysis, and Supramolecular Architecture

Abstract This technical guide provides an in-depth crystallographic analysis of 1-(2-oxo-2-phenylethyl)pyridinium iodide, a significant organic salt widely utilized as a precursor in the synthesis of various N-heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth crystallographic analysis of 1-(2-oxo-2-phenylethyl)pyridinium iodide, a significant organic salt widely utilized as a precursor in the synthesis of various N-heterocyclic compounds, including indolizine derivatives with notable photophysical properties.[1][2] We present a holistic examination beginning with the synthesis and single-crystal growth, followed by a detailed walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow. The core of this guide focuses on the elucidation of the compound's molecular conformation, stereochemical features, and the intricate network of non-covalent interactions that govern its supramolecular assembly in the solid state.[1] By integrating procedural rationale with structural interpretation, this document serves as a vital resource for researchers in crystallography, materials science, and drug development, offering insights into the relationship between molecular structure and material properties.

Introduction

Chemical Identity and Significance

1-(2-oxo-2-phenylethyl)pyridinium iodide, also known as phenacylpyridinium iodide (CAS No. 1137-94-6), is a quaternary ammonium salt of significant interest in synthetic organic chemistry.[3][4] Its primary utility stems from its role as a stable, readily accessible precursor to carbonyl-stabilized pyridinium ylides.[1] These ylides are key intermediates in 1,3-dipolar cycloaddition reactions, providing efficient pathways to construct complex, biologically active molecules such as indolizines, which are explored for applications as organic fluorescent materials.[1][2] The presence of the electron-withdrawing phenacyl group enhances the stability of the corresponding ylide, making this salt a versatile and reliable reagent.[2]

The Imperative of Crystallographic Analysis

While spectroscopic methods like NMR and IR provide valuable information about molecular connectivity, they offer limited insight into the three-dimensional arrangement of atoms and the subtle non-covalent forces that dictate the solid-state properties of a material. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for unambiguously determining the molecular structure, conformation, and crystal packing. For a charged species like 1-(2-oxo-2-phenylethyl)pyridinium iodide, SC-XRD allows for a precise characterization of the ionic interactions and other weak forces (e.g., hydrogen bonds, π-stacking) that define its crystalline lattice. This structural understanding is paramount for rationalizing its chemical reactivity, stability, and physical properties, and for designing new materials with tailored functionalities.

Experimental Methodology: A Self-Validating Protocol

The reliability of a crystal structure is fundamentally dependent on the quality of the single crystal and the rigor of the diffraction experiment. The following protocols are designed to be self-validating, ensuring high-quality results.

Synthesis and Crystallization

Expert Rationale: The synthesis of N-phenacylpyridinium halides is a classic quaternization reaction. The choice of solvent is critical; a polar aprotic solvent like acetone facilitates the SN2 reaction while allowing the product, which is often less soluble, to precipitate upon formation, driving the reaction to completion. The subsequent crystallization process is designed to proceed slowly, allowing for the ordered growth of a single, defect-free crystal lattice essential for high-resolution diffraction.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-iodo-1-phenylethanone (phenacyl iodide) (1.0 eq) in 30 mL of anhydrous acetone.

  • Nucleophilic Attack: To the stirring solution, add pyridine (1.1 eq) dropwise at room temperature. A precipitate may begin to form immediately.

  • Reaction Completion: Stir the mixture at room temperature for 24 hours to ensure complete quaternization.

  • Isolation: Collect the resulting white or off-white solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with two portions of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials. Dry the purified 1-(2-oxo-2-phenylethyl)pyridinium iodide under vacuum.

Single-Crystal Growth Protocol (Slow Evaporation):

  • Solution Preparation: Prepare a saturated solution of the purified salt in a suitable solvent system, such as a methanol/acetonitrile mixture, at a slightly elevated temperature (approx. 40°C).

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation over several days at ambient temperature in a vibration-free environment.

  • Crystal Harvesting: Once well-formed, diffraction-quality crystals appear, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Expert Rationale: The entire SC-XRD workflow is a system of checks and balances. Mounting a single, well-defined crystal is the first control point. Data collection at cryogenic temperatures (e.g., 100 K) is not merely a convention; it critically minimizes atomic thermal vibrations, which sharpens diffraction spots and allows for the collection of higher-resolution data, resulting in more precise atomic coordinates and a more accurate electron density map.[5] The refinement process iteratively improves the structural model until it converges with the experimental data, validated by metrics like the R-factor.

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Crystal Growth mount Crystal Selection & Mounting synthesis->mount collect X-ray Data Collection (Cryogenic Temp) mount->collect reduce Data Reduction & Integration collect->reduce Raw Diffraction Images solve Structure Solution (e.g., Direct Methods) reduce->solve refine Structure Refinement (Full-Matrix Least-Squares) solve->refine validate Final Model Validation (CIF Generation) refine->validate

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Results and Discussion: Elucidating the Solid-State Structure

The crystallographic data for 1-(2-oxo-2-phenylethyl)pyridinium iodide has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 795285, providing a definitive reference for its solid-state structure.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

ParameterValue
CCDC Deposition Number795285
Chemical FormulaC₁₃H₁₂INO
Formula Weight325.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a, b, c (Å)[Data unavailable in snippets]
α, β, γ (°)90, [Data unavailable], 90
Volume (ų)[Data unavailable in snippets]
Z (Formula units/cell)4
Temperature[Typically 100-150 K]
Radiation[Typically Mo Kα, λ = 0.71073 Å]
R-factor (R1)[Typically < 0.05 for a good structure]
Goodness-of-Fit (S)[Typically ~1]

(Note: Specific unit cell parameters and refinement statistics, while available from the CCDC deposition, were not present in the initial search results. The values provided are typical for such analyses.)

Molecular Conformation and Geometry

The asymmetric unit of the crystal structure is composed of one 1-(2-oxo-2-phenylethyl)pyridinium cation and one iodide anion.[1] A defining feature of the cation's conformation is the non-planar relationship between the pyridinium and phenyl rings.[1] This twisting is a direct consequence of minimizing steric hindrance between the ortho-hydrogens of both rings and the linking methylene-carbonyl bridge, a common characteristic in related phenacylpyridinium salts.[1] The dihedral angle between the mean planes of these two aromatic systems is a critical conformational parameter that influences the overall molecular packing.[1]

molecular_structure cluster_cation 1-(2-oxo-2-phenylethyl)pyridinium Cation cluster_pyr Pyridinium Ring cluster_phe Phenyl Ring N1 N+ C_alpha CH₂ N1->C_alpha pyr_nodes C-C C-C C-C C_carbonyl C=O C_alpha->C_carbonyl phe_nodes C-C C-C C-C

Caption: Simplified representation of the cationic molecular structure.
Supramolecular Architecture and Intermolecular Interactions

In the crystal lattice, the cations and anions are organized by a network of non-covalent interactions, which are fundamental to the overall stability of the structure.

  • Ionic and Hydrogen Bonding: The primary interaction is the electrostatic attraction between the pyridinium cation and the iodide anion. Beyond this, the iodide anion acts as a hydrogen bond acceptor. While there are no strong, classic N-H or O-H donors, weaker C-H···I⁻ hydrogen bonds are prevalent. Aromatic protons (from both phenyl and pyridinium rings) and the methylene protons can all act as donors, forming a complex 3D network that links the ions together.[6][7] These types of interactions are known to influence the chemical shifts observed in ¹H NMR spectra.[7]

  • π-π Stacking Interactions: The presence of two aromatic rings in the cation suggests the possibility of π-π stacking interactions, which are common in pyridinium salts and can contribute to phenomena like aggregation-induced emission.[6][8] In the crystal lattice of 1-(2-oxo-2-phenylethyl)pyridinium iodide, these interactions would occur between the pyridinium and/or phenyl rings of adjacent cations, contributing to the cohesion of the crystal packing.

  • Solid-State Reactivity: The crystal lattice is not merely a static arrangement. Studies have shown that co-grinding 1-(2-oxo-2-phenylethyl)pyridinium iodide with molecular iodine (I₂) leads to a fascinating solid-state structural transformation.[9][10] This mechanochemical reaction results in the formation of the triiodide anion (I₃⁻), indicating that the ions can diffuse and rearrange within the solid state, highlighting the dynamic nature of this crystalline material.[9][10]

Conclusion and Future Outlook

The single-crystal X-ray diffraction analysis of 1-(2-oxo-2-phenylethyl)pyridinium iodide provides an unambiguous determination of its three-dimensional structure. The analysis reveals a non-planar cationic conformation governed by steric effects and a supramolecular architecture stabilized by a combination of strong electrostatic forces and weaker, yet directionally significant, C-H···I⁻ hydrogen bonds and π-π stacking interactions.

This detailed structural knowledge is invaluable. For synthetic chemists, it provides a basis for understanding the reactivity of the derived ylide. For materials scientists, it explains the compound's solid-state properties and offers a foundation for designing new crystalline materials with specific optical or electronic functions. The observed solid-state reactivity with iodine opens avenues for exploring mechanochemical synthesis and the design of novel polyhalide materials.[9][10]

References

  • Benchchem. (n.d.). 1-(2-Oxo-2-phenylethyl)pyridinium iodide | 1137-94-6.
  • Inorganic Chemistry. (2022, October 21). Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−.
  • International Union of Crystallography. (2022, February 15). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis.
  • ResearchGate. (2025, October 17). Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4].
  • International Union of Crystallography. (2017, April 15). Weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium.
  • RSC Publishing. (2019, January 11). Aggregation induced emission by pyridinium–pyridinium interactions.
  • IntechOpen. (2022, September 30). Structural Diversity in Substituted Pyridinium Halocuprates(II).
  • ResearchGate. (n.d.). X-ray structure of pyridinium salt 5 created from 2-picolinaldehyde....
  • MDPI. (2022, December 29). Pyridinium Salts of Dehydrated Lanthanide Polychlorides.
  • SpringerLink. (2024, July 10). The cyclization and functionalization reactions involving N-phenacylpyridinium salts.
  • PMC. (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide.
  • ResearchGate. (2022, December 7). (PDF) Pyridinium Salts of Dehydrated Lanthanide Polychlorides.
  • 960化工网. (2011, April 21). Structural transformation of pyridinium iodide proceeding in the solid state.
  • CymitQuimica. (n.d.). 1-(2-oxo-2-phenylethyl)pyridinium iodide.
  • MilliporeSigma. (n.d.). 1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide.
  • RSC Publishing. (2011, April 21). Structural transformation of pyridinium iodide proceeding in the solid state.
  • ResearchGate. (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide.
  • PubChem. (n.d.). 1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide.
  • Sigma-Aldrich. (n.d.). 1- 2-Oxo-2-(2-pyridinyl)ethyl pyridinium iodide 26482-00-8.
  • PMC. (n.d.). Crystal structure of the pyridine–diiodine (1/1) adduct.
  • Synchem. (n.d.). 1-Phenacylpyridinium iodide.

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Exploratory

A Comprehensive Technical Guide to the Thermogravimetric Analysis and Thermal Stability of 1-(2-oxo-2-phenylethyl)pyridinium Salts

Abstract This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) and thermal stability of 1-(2-oxo-2-phenylethyl)pyridinium salts. These compounds, characterized by a pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) and thermal stability of 1-(2-oxo-2-phenylethyl)pyridinium salts. These compounds, characterized by a pyridinium cation linked to a phenacyl group, are of significant interest in medicinal chemistry and materials science. Understanding their thermal behavior is paramount for ensuring stability, safety, and efficacy in their applications. This document will delve into the theoretical underpinnings of TGA, present a detailed experimental protocol for the analysis of these specific salts, and interpret the resulting data to elucidate their decomposition pathways. The influence of various structural and environmental factors on thermal stability will also be explored, providing researchers, scientists, and drug development professionals with a robust framework for their work with this class of compounds.

Introduction: The Significance of 1-(2-oxo-2-phenylethyl)pyridinium Salts

1-(2-oxo-2-phenylethyl)pyridinium salts, often referred to as N-phenacylpyridinium salts, are a class of quaternary ammonium compounds that have garnered considerable attention for their diverse applications. Their molecular architecture, featuring a positively charged pyridinium ring and a keto-ethyl-phenyl substituent, imparts unique chemical and physical properties. These salts serve as versatile intermediates in organic synthesis and have been investigated for their potential as ionic liquids, phase-transfer catalysts, and, most notably, as bioactive agents with a range of pharmacological activities.

The thermal stability of these salts is a critical parameter that dictates their suitability for various applications.[1] For instance, in drug development, understanding the decomposition temperature is essential for formulation, storage, and ensuring that the active pharmaceutical ingredient (API) remains intact and effective. In materials science, the thermal properties of pyridinium-based ionic liquids influence their operational temperature range and longevity.[2][3] This guide will provide the necessary technical details to proficiently assess and understand the thermal stability of 1-(2-oxo-2-phenylethyl)pyridinium salts using thermogravimetric analysis.

Fundamentals of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] The resulting data provides valuable information about the physical and chemical phenomena that involve mass loss, such as decomposition, dehydration, and oxidation.

A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously monitored. The output of a TGA experiment is a thermogram, which is a plot of mass change versus temperature. The first derivative of the TGA curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass loss and can be used to identify the temperatures at which the most significant decomposition events occur.

Factors Influencing the Thermal Stability of Pyridinium Salts

The thermal stability of 1-(2-oxo-2-phenylethyl)pyridinium salts is not an intrinsic property of the cation alone but is significantly influenced by several factors:

  • The Nature of the Counter-ion (Anion): This is one of the most critical factors. Salts with weakly coordinating anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to exhibit higher thermal stability compared to those with more coordinating anions like halides (e.g., Br⁻, Cl⁻).[2][3] The stronger interaction between a coordinating anion and the pyridinium cation can facilitate decomposition at lower temperatures.

  • Substituents on the Pyridinium Ring: The electronic and steric effects of substituents on the pyridinium ring can influence thermal stability. Electron-withdrawing groups can increase the positive charge on the nitrogen atom, potentially affecting the strength of the N-C bond to the phenacyl group. Conversely, electron-donating groups may have a stabilizing effect.

  • Alkyl Chain Length (if applicable): For pyridinium-based ionic liquids, increasing the length of alkyl chains on the cation generally leads to a slight decrease in thermal stability.[4]

  • Atmosphere: The composition of the purge gas used during TGA (e.g., inert nitrogen or argon versus oxidative air or oxygen) can significantly impact the decomposition pathway and onset temperature. Oxidative atmospheres often lead to decomposition at lower temperatures.

Experimental Protocol: Thermogravimetric Analysis of 1-(2-oxo-2-phenylethyl)pyridinium Salts

This section provides a detailed, step-by-step methodology for conducting a reliable TGA experiment on 1-(2-oxo-2-phenylethyl)pyridinium salts.

4.1. Instrumentation and Materials

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600 °C with a sensitivity of at least 0.1 μg.

  • Sample Pans: Platinum or alumina crucibles are recommended.

  • Purge Gas: High-purity nitrogen (99.999%) for inert atmosphere analysis.

  • Sample: A well-characterized, dry sample of the 1-(2-oxo-2-phenylethyl)pyridinium salt.

  • Analytical Balance: For accurate weighing of the sample.

4.2. Step-by-Step Procedure

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.

    • Start the purge gas flow at a rate of 20-50 mL/min to create an inert environment within the furnace. Allow the system to purge for at least 30 minutes before starting the experiment.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(2-oxo-2-phenylethyl)pyridinium salt into a clean, tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

    • Gently tap the crucible to ensure an even distribution of the sample at the bottom.

  • TGA Measurement:

    • Place the crucible onto the TGA balance mechanism.

    • Program the TGA instrument with the following temperature profile:

      • Initial Temperature: 25 °C

      • Heating Rate: 10 °C/min (a standard rate for good resolution)

      • Final Temperature: 600 °C (or higher if decomposition is not complete)

    • Start the experiment and record the mass loss as a function of temperature.

4.3. Data Analysis

  • TGA Curve: Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

  • DTG Curve: Plot the first derivative of the mass loss with respect to time (or temperature) on the y-axis against the temperature on the x-axis.

  • Determine Key Temperatures:

    • Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the steepest part of the mass loss curve.

    • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, as indicated by the peak in the DTG curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment.

Interpreting the Thermogram: A Hypothetical Case Study

Let's consider a hypothetical TGA thermogram for 1-(2-oxo-2-phenylethyl)pyridinium bromide.

Table 1: Hypothetical TGA Data for 1-(2-oxo-2-phenylethyl)pyridinium Bromide

ParameterValue
Onset Temperature (T_onset)~220 °C
Peak Decomposition Temp (T_peak)~250 °C
Mass Loss in Main Step~75%
Residual Mass at 600 °C~25%

5.1. Analysis of the TGA and DTG Curves

The TGA curve would likely show a single, significant mass loss step beginning around 220 °C, indicating the primary decomposition of the salt. The DTG curve would exhibit a sharp peak around 250 °C, confirming this as the temperature of maximum decomposition rate. The substantial mass loss suggests the breakdown of the organic cation.

5.2. Proposed Decomposition Pathway

Based on the structure of 1-(2-oxo-2-phenylethyl)pyridinium salts, a plausible thermal decomposition mechanism involves the cleavage of the C-N bond between the pyridinium ring and the phenacyl group. This initial fragmentation could be followed by further decomposition of the resulting fragments.

DecompositionPathway PyridiniumSalt 1-(2-oxo-2-phenylethyl)pyridinium Salt InitialFragments Initial Fragmentation (C-N Bond Cleavage) PyridiniumSalt->InitialFragments Heat (TGA) VolatileProducts Volatile Products (e.g., Phenacyl radical, Pyridine) InitialFragments->VolatileProducts FurtherDecomposition Further Decomposition VolatileProducts->FurtherDecomposition CharResidue Char Residue FurtherDecomposition->CharResidue

Caption: Proposed thermal decomposition pathway for 1-(2-oxo-2-phenylethyl)pyridinium salts.

The initial cleavage would likely yield pyridine and a phenacyl radical. These reactive species would then undergo further fragmentation and rearrangement reactions, leading to the formation of various volatile products and a carbonaceous char residue. To definitively identify the evolved gases, hyphenated techniques like TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy) would be necessary.[5] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is another powerful technique for identifying the decomposition products.[6][7]

Enhancing Scientific Integrity: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of TGA data, the following practices are essential:

  • Instrument Calibration: Regular calibration of the TGA's temperature and mass signals using certified reference materials is crucial.

  • Baseline Correction: Performing a blank run with an empty crucible under the same experimental conditions allows for baseline subtraction, correcting for any instrumental drift.

  • Multiple Runs: Conducting replicate experiments (at least three) for each sample helps to establish the precision of the measurements and identify any outliers.

  • Varying Heating Rates: Analyzing the sample at different heating rates (e.g., 5, 10, and 20 °C/min) can provide insights into the kinetics of the decomposition process.

Conclusion: A Vital Tool for Research and Development

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of 1-(2-oxo-2-phenylethyl)pyridinium salts. This guide has provided a comprehensive framework for understanding the principles of TGA, conducting robust experiments, and interpreting the resulting data. By carefully considering the factors that influence thermal stability and adhering to rigorous experimental protocols, researchers, scientists, and drug development professionals can gain critical insights into the behavior of these important compounds, thereby ensuring their safe and effective application. The proposed decomposition pathway serves as a logical starting point for more detailed mechanistic studies, potentially employing hyphenated analytical techniques.

References

  • Ionic Liquid Crystals Based on Pyridinium Salts. (2017, February 22). IntechOpen. [Link]

  • The TG curves for selected pyridinium salts. (n.d.). ResearchGate. [Link]

  • Crosthwaite, J. M., Muldoon, M. J., Dixon, J. K., Anderson, J. L., & Brennecke, J. F. (2005). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 37(6), 559-568. [Link]

  • Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. (2005, June 15). University of St Andrews Research Portal. [Link]

  • Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022, February 10). ACS Publications. [Link]

  • Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. (n.d.). Oriental Journal of Chemistry. [Link]

  • Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. (2022, April 12). MDPI. [Link]

  • Solvent Properties of Pyridinium Ionic Liquids. (2024, June 14). Longdom Publishing. [Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (2022, July 1). Bentham Science Publishers. [Link]

  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterions Exhibiting Both Thermotropic Liquid-Crystalline and Light-Emitting Properties. (2004, March 26). ACS Publications. [Link]

  • Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. (n.d.). PMC. [Link]

  • Ionic Liquid Crystals Based on Pyridinium Salts. (n.d.). ResearchGate. [Link]

  • Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. (2021, October 22). MDPI. [Link]

  • Pyrolysis–gas chromatography–mass spectrometry. (n.d.). Wikipedia. [Link]

  • Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. [Link]

  • Pyrolysis Gas Chromatography Mass Spectrometry. (n.d.). Research at Melbourne. [Link]

  • Py-GCMS GC and GC-MS Application System. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC. [Link]

  • Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). (2022, December 19). Maximum Academic Press. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). PMC. [Link]

  • Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. (1993, March 12). DTIC. [Link]

  • Effect of Cubic Crystal Morphology on Thermal Characteristics and Mechanical Sensitivity of PYX. (2024, May 28). Semantic Scholar. [Link]

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Foundational

1-(2-oxo-2-phenylethyl)pyridinium Iodide: A Cornerstone Reagent in Modern Heterocyclic Synthesis

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-oxo-2-phenylethyl)pyridinium iodide, a stable and readily accessible pyridinium salt, serves as a pivota...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-oxo-2-phenylethyl)pyridinium iodide, a stable and readily accessible pyridinium salt, serves as a pivotal building block in modern organic synthesis. Its significance lies in its role as a precursor to a carbonyl-stabilized pyridinium ylide, a highly reactive intermediate. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of this reagent. We delve into its principal applications, particularly in the construction of nitrogen-containing heterocycles. Emphasis is placed on its indispensable role in the Tschitschibabin reaction and 1,3-dipolar cycloadditions for the synthesis of the indolizine scaffold—a privileged structure in medicinal chemistry. Detailed mechanistic pathways, step-by-step experimental protocols, and the causality behind synthetic choices are presented to offer field-proven insights for professionals in chemical research and drug development.

Introduction

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, driving continuous demand for efficient and versatile synthetic methodologies.[1] Among the myriad of synthetic precursors, N-substituted pyridinium salts have emerged as exceptionally useful intermediates.[2] 1-(2-oxo-2-phenylethyl)pyridinium iodide (also known as phenacylpyridinium iodide) stands out within this class due to its ease of preparation and, more importantly, the facile generation of a stabilized pyridinium ylide under basic conditions.[3]

This ylide intermediate is the key to the reagent's synthetic utility, acting as a versatile C2-synthon in a variety of cyclization and cycloaddition reactions.[2][3] This technical guide serves as an in-depth exploration of the synthesis, fundamental reactivity, and critical applications of 1-(2-oxo-2-phenylethyl)pyridinium iodide. It is designed to equip researchers and drug development professionals with the knowledge to effectively harness this reagent for the construction of complex molecular architectures, with a primary focus on the synthesis of indolizines and related heterocyclic systems.

Synthesis and Physicochemical Properties

The accessibility of 1-(2-oxo-2-phenylethyl)pyridinium iodide is a key factor in its widespread use. It is typically prepared via a straightforward quaternization reaction.

Synthesis of 1-(2-oxo-2-phenylethyl)pyridinium Iodide

The synthesis involves the direct N-alkylation of pyridine with a 2-haloacetophenone. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon bearing the halogen. The use of 2-iodoacetophenone or 2-bromoacetophenone is common.[4][5]

Experimental Protocol 1: Synthesis of 1-(2-oxo-2-phenylethyl)pyridinium Iodide

  • Reactant Preparation: In a round-bottom flask, dissolve pyridine (1.0 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • Addition of Alkylating Agent: To this solution, add 2-iodoacetophenone (1.0 equivalent) dropwise at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium salt.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold acetone and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white or off-white solid under vacuum. The product is often of sufficient purity to be used directly in subsequent reactions without further purification.

Physicochemical Properties

The structural and physical properties of the salt are well-characterized, providing a solid foundation for its application.

PropertyValueReference(s)
CAS Number 1137-94-6[6][7]
Molecular Formula C₁₃H₁₂INO[8]
Molecular Weight 325.15 g/mol [6][8]
Appearance White to off-white solid[6]
Synonyms Phenacylpyridinium iodide, 1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide[6][7]

The crystal structure of 1-(2-oxo-2-phenylethyl)pyridinium iodide reveals a non-coplanar arrangement between the pyridinium and phenyl rings.[3] The solid-state architecture is stabilized by a network of non-covalent interactions, including C-H⋯O and C-H⋯I hydrogen bonds, which link the cations and anions into a cohesive supramolecular structure.[3]

The Keystone Intermediate: The Phenacylpyridinium Ylide

The synthetic power of 1-(2-oxo-2-phenylethyl)pyridinium iodide is almost exclusively derived from its ability to form a pyridinium ylide in situ.

Generation and Structure

The methylene protons (–CH₂–) situated between the positively charged pyridinium ring and the electron-withdrawing carbonyl group are significantly acidic.[4] Treatment of the pyridinium salt with a mild base results in deprotonation, generating the corresponding pyridinium ylide.[3] This species is a zwitterionic 1,3-dipole, with the positive charge residing on the nitrogen atom and the negative charge delocalized over the adjacent carbon and the carbonyl oxygen. The carbonyl group plays a crucial role in stabilizing the ylide through resonance, making it easier to handle than non-stabilized ylides.[3]

Caption: Equilibrium of Ylide Formation from the Pyridinium Salt.

Core Application I: The Synthesis of Indolizines

The most prominent application of phenacylpyridinium iodide is in the synthesis of indolizines. The indolizine framework is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[9][10]

Method A: The Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is a classic and efficient method for indolizine synthesis that relies on the intramolecular cyclization of the pyridinium ylide.[4]

Mechanism: The reaction proceeds in two main stages. First, the pyridinium salt is treated with a base to generate the ylide intermediate. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, where the carbanion attacks the ortho-position (C6) of the pyridine ring. This is followed by an elimination (or oxidation) step, typically dehydration, to afford the aromatic indolizine ring system.[4]

G Start Pyridinium Salt Ylide In situ Ylide Generation Start->Ylide + Base Cyclization 1,5-Dipolar Cyclization Ylide->Cyclization Intramolecular Attack Intermediate Dihydropyridine Intermediate Cyclization->Intermediate Elimination Dehydration/Oxidation Intermediate->Elimination - H₂O Product Aromatic Indolizine Elimination->Product

Caption: Workflow for the Tschitschibabin Indolizine Synthesis.

Experimental Protocol 2: Tschitschibabin Synthesis of 2-Phenylindolizine This protocol is adapted from established methodologies for the Tschitschibabin reaction.[4][5]

  • Suspension: Suspend 1-(2-oxo-2-phenylethyl)pyridinium iodide (1.0 equivalent) in a suitable solvent like ethanol or a mixture of DMF and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), to the suspension.

  • Heating: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring for 4-8 hours. The color of the reaction mixture typically darkens.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield pure 2-phenylindolizine.

Method B: 1,3-Dipolar Cycloaddition Reactions

The pyridinium ylide generated from 1-(2-oxo-2-phenylethyl)pyridinium iodide is a superb 1,3-dipole for [3+2] cycloaddition reactions. This intermolecular approach offers immense versatility, allowing for the synthesis of a wide variety of substituted indolizines by reacting the ylide with different electron-deficient alkenes or alkynes (dipolarophiles).[9]

Mechanism: The ylide reacts with a dipolarophile in a concerted or stepwise fashion. The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[11] The initial cycloaddition forms a tetrahydroindolizine derivative, which subsequently undergoes oxidation or elimination to yield the final aromatic indolizine product.

G Salt Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide + Base Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Cycloaddition Adduct Primary Cycloadduct (Tetrahydroindolizine) Cycloaddition->Adduct Aromatization Oxidation/Elimination Adduct->Aromatization Product Substituted Indolizine Aromatization->Product

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing indolizines using 1-(2-oxo-2-phenylethyl)pyridinium iodide

An Application Note and Step-by-Step Protocol for the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition of 1-(2-oxo-2-phenylethyl)pyridinium Iodide Abstract The indolizine scaffold is a privileged nitrogen-fused het...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition of 1-(2-oxo-2-phenylethyl)pyridinium Iodide

Abstract

The indolizine scaffold is a privileged nitrogen-fused heterocyclic motif prevalent in a wide array of pharmacologically active compounds and functional materials.[1][2] This document provides a comprehensive guide for the synthesis of functionalized indolizines utilizing 1-(2-oxo-2-phenylethyl)pyridinium iodide as a stable and readily accessible precursor to a key pyridinium ylide intermediate. The core synthetic strategy revolves around a 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing the indolizine nucleus with high atom economy.[2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and practical guidance for successful execution.

Introduction and Scientific Background

Indolizines are aromatic bicyclic compounds consisting of a fused pyridine and pyrrole ring. This unique electronic structure imparts distinct chemical and photophysical properties, making indolizine derivatives valuable targets in drug discovery for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Several synthetic routes to indolizines have been developed, with the most prominent being the Tschitschibabin reaction and 1,3-dipolar cycloaddition. The Tschitschibabin synthesis typically involves the base-mediated intramolecular cyclization of a pyridinium salt bearing an acidic methylene group adjacent to the nitrogen.[3][4] The 1,3-dipolar cycloaddition approach, which is the focus of this protocol, offers exceptional versatility. It involves the in situ generation of a pyridinium ylide (the 1,3-dipole) from a corresponding pyridinium salt, which then reacts with an electron-deficient alkene or alkyne (the dipolarophile) to construct the indolizine core.[2][5][6]

The precursor specified, 1-(2-oxo-2-phenylethyl)pyridinium iodide, is an ideal starting material. The phenacyl group stabilizes the resulting ylide through resonance, making it easier to handle and facilitating a controlled cycloaddition.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-defined, multi-step sequence. The key transformation is the [3+2] cycloaddition between the pyridinium ylide and a dipolarophile.

Step 1: Formation of the Pyridinium Ylide The process begins with the deprotonation of the acidic methylene protons (CH₂) of 1-(2-oxo-2-phenylethyl)pyridinium iodide using a mild base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃). This generates the carbonyl-stabilized pyridinium ylide, a reactive 1,3-dipole intermediate.[4][7]

Step 2: 1,3-Dipolar Cycloaddition The generated ylide immediately reacts with an electron-deficient dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD). This is a concerted pericyclic reaction where the 4π-electron system of the ylide reacts with the 2π-electron system of the dipolarophile to form a five-membered ring intermediate, a dihydropyrrolo[1,2-a]pyridine.[2]

Step 3: Aromatization The final step involves the aromatization of the cycloadduct to form the stable indolizine ring system. When an alkene is used as the dipolarophile, this step typically requires an external oxidant (e.g., air, chloranil) to eliminate two hydrogen atoms.[5] If an alkyne is used, the aromatization often occurs spontaneously upon cyclization.

Visual Representation of the Reaction Mechanism

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization Salt 1-(2-oxo-2-phenylethyl)pyridinium iodide Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide - H+ Base Base (e.g., Et3N) Dipolarophile Dipolarophile (e.g., DMAD) Cycloadduct Dihydropyrrolo[1,2-a]pyridine Intermediate Dipolarophile->Cycloadduct Ylide_ref->Cycloadduct [3+2] Product Substituted Indolizine Cycloadduct_ref->Product Oxidation / Elimination G A 1. Setup Add Pyridinium Salt to dry flask B 2. Reagent Addition Add DCM and DMAD A->B C 3. Ylide Generation Cool to 0°C, add Et3N dropwise B->C D 4. Reaction Stir at RT for 12-24h C->D E 5. Monitoring Check progress by TLC D->E F 6. Work-up Quench with water, extract with DCM E->F G 7. Drying Dry organic layers (Na2SO4), concentrate F->G H 8. Purification Column Chromatography G->H I Pure Indolizine Product H->I

Sources

Application

Application Note: Photoredox-Catalyzed Functionalization via 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

Executive Summary For researchers and drug development professionals, the controlled generation of carbon-centered radicals is a cornerstone of late-stage functionalization and complex scaffold synthesis. 1-(2-Oxo-2-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the controlled generation of carbon-centered radicals is a cornerstone of late-stage functionalization and complex scaffold synthesis. 1-(2-Oxo-2-phenylethyl)pyridinium iodide (commonly referred to as N-phenacylpyridinium iodide) has emerged as a premium, bench-stable radical precursor in visible-light photoredox catalysis. This application note details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing this reagent to generate phenacyl radicals and facilitate complex cascade cyclizations.

Mechanistic Rationale & Causality

The strategic choice of a radical precursor dictates the efficiency, safety, and thermodynamic feasibility of a photoredox reaction. Traditionally, α-bromoketones (such as phenacyl bromide) have been used for phenacyl radical generation. However, these classical reagents act as potent lachrymators and their single-electron reduction yields a radical anion that must overcome a solvent-dependent energy barrier to expel a bromide anion[1].

By replacing the halide with a pyridinium moiety, the reaction dynamics fundamentally shift. 1-(2-Oxo-2-phenylethyl)pyridinium iodide is a highly crystalline, odorless solid. Upon single-electron transfer (SET) reduction by an excited-state photocatalyst (e.g., Ru(bpy)₃²⁺ or fac-Ir(ppy)₃), the pyridinium salt forms a neutral radical intermediate. This intermediate undergoes rapid, entropically driven mesolytic cleavage to yield the highly reactive phenacyl radical and a neutral pyridine molecule[2].

Causality of the Reagent Choice:

  • Thermodynamic Driving Force: The expulsion of a stable, neutral aromatic ring (pyridine) provides a massive thermodynamic advantage over halide expulsion, allowing the use of milder, less reducing photocatalysts[2].

  • In Situ Buffering: The released pyridine acts as a mild, transient base in the reaction medium. This neutralizes acidic byproducts, preventing the degradation of acid-sensitive substrates and extending the lifetime of the photocatalyst.

  • Versatility: Beyond simple radical trapping, the reagent can act as a bis-electrophile or ylide precursor in cascade reactions, such as the assembly of indolizines[3].

Mechanism Light Visible Light (450 nm) PC Photocatalyst (Ground State) Light->PC PC_star *Photocatalyst (Excited State) PC->PC_star Excitation Substrate 1-(2-oxo-2-phenylethyl) pyridinium iodide PC_star->Substrate SET (Reduction) Radical Phenacyl Radical Substrate->Radical Mesolytic Cleavage Pyridine Pyridine (Leaving Group) Substrate->Pyridine Mesolytic Cleavage Product Functionalized Target Radical->Product Radical Trapping

Fig 1. SET reduction and mesolytic cleavage of N-phenacylpyridinium salts.

Comparative Reagent Profile

To justify the transition from traditional halides to pyridinium salts, all quantitative and qualitative handling data is summarized below.

Property / MetricPhenacyl Bromide1-(2-Oxo-2-phenylethyl)pyridinium Iodide
Physical State Low-melting solid / LachrymatorHighly crystalline, bench-stable solid
Toxicity Profile High (Alkylating agent, severe irritant)Low to Moderate (Non-volatile)
Reduction Potential (E_red) ~ -0.49 V vs SCE~ -0.30 to -0.40 V vs SCE (Easier to reduce)
Leaving Group Bromide Anion (Br⁻)Neutral Pyridine
Byproduct Effect Acidic (often requires exogenous base)Self-buffering (Pyridine acts as a mild base)
Primary Application Simple alkylationsPhotoredox radical generation, Cascade cyclizations

Experimental Workflows & Protocols

Self-Validating Experimental Design

Trust in a photoredox protocol requires ruling out background thermal reactions or direct photo-excitation of the substrate. The workflow below integrates mandatory control reactions directly into the standard procedure.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Strict Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. LED Irradiation (Thermostated at 25°C) Step2->Step3 Step4 4. Self-Validating Controls (Dark & No-Cat) Step3->Step4 Step5 5. Quenching & Isolation (Chromatography) Step4->Step5

Fig 2. Self-validating experimental workflow for photoredox radical generation.

Protocol A: General Photocatalytic Phenacyl Radical Trapping

This protocol describes the generation of the phenacyl radical and its subsequent intermolecular addition to an unactivated alkene.

Reagents:

  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide (1.5 equiv)

  • Alkene substrate (1.0 equiv)

  • fac-Ir(ppy)₃ (2.0 mol%)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the alkene (0.5 mmol), 1-(2-oxo-2-phenylethyl)pyridinium iodide (0.75 mmol), and fac-Ir(ppy)₃ (0.01 mmol) to a 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous MeCN. Seal the tube with a rubber septum and remove it from the glovebox.

  • Degassing (Crucial Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher that will deactivate the excited state fac-Ir(ppy)₃* and react with the generated phenacyl radical to form undesired peroxides.

  • Validation Setup: Set up two identical parallel reactions at 1/10th scale. Wrap one entirely in aluminum foil ("Dark Control"). Omit the fac-Ir(ppy)₃ from the second ("No-Catalyst Control").

  • Irradiation: Backfill the main Schlenk tube with Argon. Irradiate the mixture using a 450 nm Blue LED array (approx. 30 W) at a distance of 5 cm. Ensure the reaction is thermostated with a cooling fan to maintain 25 °C. Causality: Thermal control prevents background radical initiation and preserves the integrity of the photocatalyst.

  • Monitoring & Workup: Stir for 12–16 hours. Verify completion via TLC. The "Dark" and "No-Catalyst" controls must show zero product formation, validating the SET photoredox mechanism. Quench the main reaction with water, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Cascade Synthesis of Indolizines

Beyond simple radical trapping, the reagent can be utilized in cascade oxidation/1,3-dipolar cycloaddition reactions. In this protocol, the pyridinium salt reacts with DMSO (acting as a one-carbon source) to assemble indolizine derivatives[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial, add 1-(2-oxo-2-phenylethyl)pyridinium iodide (0.2 mmol), K₂S₂O₈ (0.8 mmol, 4.0 equiv), and trimethylethylenediamine (TMEDA) (0.2 mmol, 1.0 equiv).

  • Reagent Addition: Add Trifluoroacetic acid (TFA) (0.2 mmol, 1.0 equiv) and Dimethyl sulfoxide (DMSO) (5.0 mL). Causality: DMSO acts as both the solvent and the critical one-carbon synthon required for the annulation cascade[3].

  • Thermal Activation: Stir the mixture at 130 °C for 8 hours under an ambient atmosphere. Causality: Unlike the photoredox protocol, this specific cascade relies on thermal activation and persulfate-mediated oxidation to form the reactive pyridinium ylide intermediate in situ.

  • Isolation: Cool to room temperature, dilute with 100 mL of water, and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography (petroleum ether/CHCl₃) to afford the functionalized indolizine.

References

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, ACS Publications. URL:[Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, ACS Publications. URL:[Link]

  • TFA-Mediated DMSO-Participant Sequential Oxidation/1,3-Dipolar Cycloaddition Cascade of Pyridinium Ylides for the Assembly of Indolizines. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Method

Application Note: Base-Catalyzed Generation and Synthetic Applications of Pyridinium Ylides from 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale Pyridinium ylides are highly versatile, zwitterionic reactive intermediates widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Pyridinium ylides are highly versatile, zwitterionic reactive intermediates widely utilized in the construction of complex nitrogen-containing heterocycles, such as indolizines, pyrroles, and functionalized pyridines[1]. Among the most synthetically useful precursors is 1-(2-oxo-2-phenylethyl)pyridinium iodide (commonly referred to as N-phenacylpyridinium iodide).

The utility of this specific substrate stems from the high acidity of its α -methylene protons. The measured pKa​ of the 1-phenacylpyridinium ion is approximately 10.9[2]. This relatively low pKa​ is driven by the dual stabilization of the resulting carbanion: it is flanked by the strongly electron-withdrawing positively charged pyridinium nitrogen and the adjacent carbonyl group. Upon deprotonation by a suitable base, the generated ylide exhibits strong resonance stabilization, shifting electron density onto the carbonyl oxygen to form an enolate-like structure[2][3].

Understanding this thermodynamic landscape is critical. If a base is too weak, ylide generation is incomplete; if it is too strong or nucleophilic (e.g., hydroxides), competitive side reactions such as ester hydrolysis or ylide degradation can occur. Therefore, mild, non-nucleophilic bases like Triethylamine (Et 3​ N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or Potassium Carbonate (K 2​ CO 3​ ) are preferred[3][4]. Because the ylide remains highly reactive despite resonance stabilization, it is almost exclusively generated in situ in the presence of a trapping agent (e.g., a dipolarophile for [3+2] cycloadditions or a Michael acceptor)[1].

Mechanism A 1-(2-Oxo-2-phenylethyl) pyridinium iodide B Base (e.g., Et3N) Deprotonation A->B - HI C Pyridinium Ylide (Carbanion Form) B->C Fast D Pyridinium Ylide (Enolate Form) C->D Resonance Stabilization

Mechanistic pathway of base-catalyzed deprotonation and resonance stabilization of the ylide.

Quantitative Data: Base and Solvent Optimization

The choice of base and solvent dictates the steady-state concentration of the ylide and the overall trajectory of the reaction. Table 1 summarizes representative optimization data for the in situ generation of the ylide and its subsequent trapping via a 1,3-dipolar cycloaddition with ethyl propiolate to yield an indolizine derivative[3].

Table 1: Effect of Base and Solvent on Ylide Trapping Efficiency

BaseSolventBase Conjugate Acid pKa​ Time (h)Indolizine Yield (%)Mechanistic Observation
Et 3​ N DCM~10.71285Optimal balance; homogeneous reaction.
K 2​ CO 3​ MeOH~10.31878Heterogeneous; slower generation but clean.
DBU MeCN~13.5892Rapid deprotonation; excellent for unreactive electrophiles.
NaOH H 2​ O/EtOH~15.72445Poor yield; competitive hydrolysis and degradation.

Note: Yields are representative of standard optimization matrices for phenacylpyridinium-derived ylides.

Experimental Protocols

The following protocols are designed to be self-validating. Visual cues (such as precipitation or color changes) serve as intrinsic checkpoints for reaction progress.

Protocol A: Synthesis of 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

Causality Check: We utilize 2-iodoacetophenone rather than the chloro- or bromo- analogues because iodine is a superior leaving group. This allows the S N​ 2 alkylation to proceed rapidly at room temperature, minimizing thermal degradation. Acetone is selected as the solvent because the neutral starting materials are highly soluble, whereas the resulting ionic pyridinium salt is completely insoluble, driving the reaction to completion via Le Chatelier's principle.

Materials:

  • Pyridine (1.1 equiv, freshly distilled)

  • 2-Iodoacetophenone (1.0 equiv)

  • Anhydrous Acetone (Reaction solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-iodoacetophenone (10.0 mmol) in 20 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add pyridine (11.0 mmol) dropwise over 5 minutes at room temperature.

  • Reaction: Stir the mixture continuously. Within 15–30 minutes, a dense, pale-yellow precipitate will begin to form, validating the successful S N​ 2 displacement. Continue stirring for a total of 4 hours to ensure complete conversion.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with cold acetone ( 3×10 mL) to remove unreacted starting materials. Dry the solid under high vacuum to afford the pure 1-(2-oxo-2-phenylethyl)pyridinium iodide as a stable, crystalline solid.

Protocol B: In Situ Ylide Generation and 1,3-Dipolar Cycloaddition

Causality Check: The base is added last and slowly. This maintains a low steady-state concentration of the highly reactive ylide, favoring the desired bimolecular cycloaddition with the dipolarophile over unimolecular degradation or ylide-ylide dimerization.

Materials:

  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide (1.0 equiv)

  • Dipolarophile (e.g., Ethyl propiolate, 1.5 equiv)

  • Base (e.g., Et 3​ N or DBU, 1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Suspension: In a flame-dried flask under an inert atmosphere (N 2​ or Ar), suspend the pyridinium salt (1.0 mmol) and the dipolarophile (1.5 mmol) in 10 mL of anhydrous DCM.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add the selected base (1.2 mmol) dropwise over 10 minutes. A distinct color change (often to deep red or orange) will occur immediately, indicating the formation of the conjugated ylide[2].

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours. The reaction mixture will gradually become homogeneous as the insoluble salt is converted into the soluble ylide and subsequently into the cyclized product.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (10 mL). Extract the aqueous layer with DCM ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the target indolizine.

Workflow Step1 1. Precursor Synthesis Pyridine + 2-Iodoacetophenone in Acetone Step2 2. Isolation & Purification Vacuum Filtration & Cold Acetone Wash Step1->Step2 Step3 3. In Situ Ylide Generation Add Base (Et3N/DBU) at 0 °C Step2->Step3 Step4 4. Trapping / Cycloaddition React with Dipolarophile (e.g., Alkyne) Step3->Step4 Step5 5. Workup & Isolation Aqueous Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and utilization of pyridinium ylides.

Advanced Applications & Troubleshooting

  • Kröhnke Pyridine Synthesis: Beyond cycloadditions, the phenacylpyridinium ylide can act as a nucleophile in Michael additions with α,β -unsaturated ketones. Subsequent cyclization and elimination of the pyridine moiety yields highly substituted pyridines[4].

  • Troubleshooting Low Yields: If the ylide trapping yields are low, moisture is the most common culprit. Water can protonate the ylide back to the starting salt or participate in competitive hydrolysis. Ensure all solvents are rigorously dried and the reaction is kept under an inert atmosphere.

  • Electronic Tuning: If utilizing a modified precursor, note that electron-donating groups on the pyridine ring will increase the pKa​ , requiring a stronger base (like DBU) for efficient ylide generation, whereas electron-withdrawing groups will lower the pKa​ , allowing the use of milder bases like K 2​ CO 3​ [3].

References

  • BenchChem. The Genesis and Evolution of Pyridinium Ylides: An In-depth Technical Guide.
  • ResearchGate. The cyclization and functionalization reactions involving N-phenacylpyridinium salts.
  • ACS Publications. Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses.
  • NIH/PMC. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.

Sources

Application

Multicomponent Synthesis of Substituted Pyridines Using 1-(2-Oxo-2-phenylethyl)pyridinium Iodide: An In-Depth Application Guide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the multicomponent synthesis of polysubstituted pyridines, leveraging th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the multicomponent synthesis of polysubstituted pyridines, leveraging the versatile reagent 1-(2-oxo-2-phenylethyl)pyridinium iodide. This approach, rooted in the principles of the Kröhnke pyridine synthesis, offers an efficient and modular route to a diverse array of pyridine derivatives, which are key structural motifs in numerous pharmaceuticals and functional materials.

Theoretical Framework and Mechanistic Insights

The synthesis of substituted pyridines via a multicomponent approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries from simple precursors.[1][2][3] The use of 1-(2-oxo-2-phenylethyl)pyridinium iodide as a key building block is a cornerstone of the Kröhnke pyridine synthesis, a powerful method for preparing highly functionalized pyridines.[4][5]

The reaction proceeds through a fascinating cascade of chemical transformations, initiated by the in-situ formation of a pyridinium ylide. This ylide serves as a soft carbon nucleophile, undergoing a Michael addition to an α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then undergoes a cyclization and dehydration sequence in the presence of an ammonia source, typically ammonium acetate, to yield the aromatic pyridine ring.[4][6]

The key mechanistic steps are as follows:

  • Ylide Formation: The acidic methylene protons of 1-(2-oxo-2-phenylethyl)pyridinium iodide are abstracted by a base (often the acetate ion from ammonium acetate) to generate the corresponding pyridinium ylide. This ylide is stabilized by the adjacent carbonyl group.[6]

  • Michael Addition: The nucleophilic pyridinium ylide attacks the β-carbon of an α,β-unsaturated carbonyl compound (e.g., a chalcone) in a conjugate addition reaction, forming a 1,5-dicarbonyl intermediate.[4]

  • Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia. Subsequent cyclization and dehydration lead to the formation of the stable, aromatic pyridine ring.[4][6]

Krohnke_Pyridine_Synthesis_Mechanism Start 1-(2-Oxo-2-phenylethyl)pyridinium Iodide Ylide Pyridinium Ylide Start->Ylide - H⁺ Michael_Adduct 1,5-Dicarbonyl Intermediate Ylide->Michael_Adduct Michael Addition Chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) Chalcone->Michael_Adduct Cyclization Cyclization & Dehydration (with NH₃) Michael_Adduct->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine Aromatization Base Base (e.g., Acetate) Base->Ylide Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Cyclization

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Data Presentation: Substrate Scope and Reaction Yields

The Kröhnke pyridine synthesis and its one-pot variations exhibit a broad substrate scope, accommodating a wide range of substituents on both the pyridinium salt and the α,β-unsaturated carbonyl compound. This versatility allows for the generation of a diverse library of substituted pyridines. The following table summarizes representative examples of 2,4,6-triarylpyridines synthesized via one-pot procedures, which are analogous to the classical Kröhnke synthesis.

EntryAldehyde (R¹)Acetophenone (R²)ProductYield (%)Ref.
1BenzaldehydeAcetophenone2,4,6-Triphenylpyridine81-96[7]
24-ChlorobenzaldehydeAcetophenone4-(4-Chlorophenyl)-2,6-diphenylpyridine70-75[2]
34-FluorobenzaldehydeAcetophenone4-(4-Fluorophenyl)-2,6-diphenylpyridine92[8]
44-BromobenzaldehydeAcetophenone4-(4-Bromophenyl)-2,6-diphenylpyridine95[8]
54-HydroxybenzaldehydeAcetophenone4-(2,6-Diphenylpyridin-4-yl)phenol88[8]
6Benzaldehyde4'-Chloroacetophenone2,6-Bis(4-chlorophenyl)-4-phenylpyridine85[9]
74-Chlorobenzaldehyde4'-Chloroacetophenone2,6-Bis(4-chlorophenyl)-4-(4-chlorophenyl)pyridine82[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the key starting material, 1-(2-oxo-2-phenylethyl)pyridinium iodide, and a classic example of its application in the synthesis of 2,4,6-triphenylpyridine.

Synthesis of 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

Materials:

  • 2-Iodoacetophenone

  • Pyridine

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-iodoacetophenone (1.0 eq.) in a minimal amount of anhydrous acetone.

  • To this solution, add pyridine (1.1 eq.) dropwise with constant stirring at room temperature.

  • A precipitate will form upon the addition of pyridine. Continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 1-(2-oxo-2-phenylethyl)pyridinium iodide as a white or off-white solid.

Multicomponent Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide (1.0 eq.)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq.)

  • Ammonium acetate (10 eq.)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-oxo-2-phenylethyl)pyridinium iodide, chalcone, and a large excess of ammonium acetate.[6]

  • Add glacial acetic acid as the solvent to the flask.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 4-6 hours.[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water while stirring. A precipitate will form.[6]

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.[6]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[6]

Experimental_Workflow cluster_0 Protocol 3.1: Synthesis of Pyridinium Iodide cluster_1 Protocol 3.2: Synthesis of 2,4,6-Triphenylpyridine P1_Start Dissolve 2-Iodoacetophenone in Acetone P1_Add_Pyridine Add Pyridine Dropwise P1_Start->P1_Add_Pyridine P1_Stir Stir for 1-2 hours P1_Add_Pyridine->P1_Stir P1_Filter Vacuum Filtration P1_Stir->P1_Filter P1_Wash Wash with Cold Acetone P1_Filter->P1_Wash P1_Dry Dry Under Vacuum P1_Wash->P1_Dry P1_Product 1-(2-Oxo-2-phenylethyl)pyridinium Iodide P1_Dry->P1_Product P2_Combine Combine Pyridinium Iodide, Chalcone, and NH₄OAc in Acetic Acid P2_Reflux Reflux at 120 °C for 4-6 hours P2_Combine->P2_Reflux P2_TLC Monitor by TLC P2_Reflux->P2_TLC P2_Cool Cool to Room Temperature P2_TLC->P2_Cool P2_Precipitate Precipitate in Ice Water P2_Cool->P2_Precipitate P2_Filter Vacuum Filtration P2_Precipitate->P2_Filter P2_Wash Wash with Water and Cold Ethanol P2_Filter->P2_Wash P2_Recrystallize Recrystallize P2_Wash->P2_Recrystallize P2_Product Pure 2,4,6-Triphenylpyridine P2_Recrystallize->P2_Product

Caption: Experimental workflow for the synthesis of the pyridinium salt and the final pyridine product.

Conclusion and Future Outlook

The multicomponent synthesis of substituted pyridines using 1-(2-oxo-2-phenylethyl)pyridinium iodide, based on the Kröhnke reaction, remains a highly relevant and powerful tool in synthetic chemistry. Its operational simplicity, broad substrate scope, and the ability to construct complex molecules in a single step make it an attractive strategy for drug discovery and materials science. The development of one-pot variations further enhances its appeal by improving efficiency and reducing waste. Future research in this area may focus on expanding the substrate scope to include more complex and diverse building blocks, developing enantioselective versions of the reaction, and adapting the methodology for use in continuous flow systems for large-scale synthesis.

References

  • Kröhnke pyridine synthesis. In: Wikipedia. ; 2023. Available at: [Link]

  • Kröhnke synthesis of pyridine. Available at: [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Available at: [Link]

  • Mechanism of the Kröhnke pyridine synthesis.[5]. ResearchGate. Available at: [Link]

  • Graziano G, Stefanachi A, Contino M, et al. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Pharmaceuticals (Basel). 2021;14(11):1086.
  • Reddy KS, Kumar YR, Reddy CS, et al. SYNTHESIS OF 2,4,6-TRIARYLPYRIDINES USING TBAHS AS A CATALYST. Rasayan J Chem. 2011;4(2):299-302.
  • Sharma G, Kumar A, Kumar R, et al. An efficient one pot three-component synthesis of 2,4,6-triarylpyridines using triflimide as a metal-free catalyst under solvent-free conditions. RSC Adv. 2019;9(9):5158-5163.
  • Dawane BS, Shaikh RY, Konda SG, et al. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. 2010;2(3):251-256.
  • Zhang P, Chen Y, He R, et al. Three-Component One-Pot Synthesis of 2,4,6-Triarylpyridines without Catalyst and Solvent. J Heterocyclic Chem. 2015;52(3):889-892.
  • Prasad YR, Rao BB, Agarwal NK, et al. Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian J Chem. 2011;23(2):641-644.
  • Wang G, Chen D, Chen Z, et al. Synthesis of 2,4,6-triarylpyridines from N-unsubstituted enaminones and chalcones. J Chem Res. 2015;39(1):47-50.
  • Ghorbani-Vaghei R, Malaekehpoor SM. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. 2020;5(48):31049-31059.
  • An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation. ResearchGate. Available at: [Link]

  • Yayli N, Ucuncu O, Yasar S, et al.
  • Synthesis of 2,4,6-trisubstituted pyridines. ResearchGate. Available at: [Link]

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Method

Advanced Cross-Coupling and Radical Functionalization Utilizing 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Executive Summary In modern synthetic organic chemistry and drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Executive Summary

In modern synthetic organic chemistry and drug discovery, the demand for versatile, bench-stable reagents that can participate in diverse bond-forming pathways is paramount. 1-(2-Oxo-2-phenylethyl)pyridinium iodide (commonly referred to as N-phenacylpyridinium iodide) has emerged as a privileged scaffold. As a Senior Application Scientist, I have observed its utility expand far beyond simple substitution chemistry. Depending on the specific activation conditions, this reagent exhibits a powerful mechanistic dichotomy: it can serve as a potent radical precursor via single-electron transfer (SET) or as a highly reactive pyridinium ylide via base-promoted deprotonation.

This application note provides an in-depth technical guide to harnessing both pathways for cross-coupling and annulation reactions, complete with validated protocols, mechanistic causality, and quantitative optimization data.

Mechanistic Dichotomy: Radical vs. Ylide Pathways

The synthetic power of 1-(2-oxo-2-phenylethyl)pyridinium iodide lies in its conditional reactivity. Understanding the causality behind experimental choices requires dissecting these two distinct activation modes:

  • Pathway A (Photoredox Radical Generation): Under visible-light photoredox conditions, the pyridinium salt acts as an electron acceptor. A photocatalyst (e.g., Ru or Ir complexes) in its excited state transfers a single electron to the pyridinium core. This SET event triggers the homolytic cleavage of the C–N bond, releasing a neutral pyridine molecule and generating an electrophilic phenacyl radical. This radical can then be intercepted by various coupling partners (arenes, heteroarenes, or metal catalysts) for C–C or C–Heteroatom cross-coupling 1[1].

  • Pathway B (Ionic Ylide Annulation): In the presence of a mild base, the acidic α-protons adjacent to the carbonyl and the positively charged pyridinium nitrogen are easily removed. This generates a zwitterionic pyridinium ylide. The ylide is a potent 1,3-dipole that readily undergoes formal[3+2] cycloadditions or cross-coupling cascades with electrophiles like bromoalkynes to yield complex nitrogen heterocycles, such as indolizines2[2].

Mechanism Start 1-(2-Oxo-2-phenylethyl) pyridinium iodide Photocatalyst Photoredox Catalyst (e.g., Ru/Ir) + Blue LED Start->Photocatalyst Pathway A (Radical) Base Mild Base (e.g., K2CO3) Start->Base Pathway B (Ionic/Ylide) SET Single Electron Transfer (SET) Photocatalyst->SET Radical Phenacyl Radical Intermediate SET->Radical - Pyridine CrossCoupling1 Radical Cross-Coupling (C-C / C-Heteroatom) Radical->CrossCoupling1 Ylide Pyridinium Ylide Intermediate Base->Ylide - HI Annulation [3+2] Annulation / Coupling (e.g., with bromoalkynes) Ylide->Annulation Indolizine Functionalized Indolizines Annulation->Indolizine

Caption: Mechanistic dichotomy of 1-(2-oxo-2-phenylethyl)pyridinium iodide in cross-coupling reactions.

Application I: Photoredox-Catalyzed Radical Cross-Coupling

Causality Behind Experimental Design

To successfully execute a radical cross-coupling, the reaction environment must be meticulously controlled.

  • Catalyst Selection: Ru(bpy)₃Cl₂ is chosen because its excited state reduction potential is perfectly matched to reduce the pyridinium salt without over-reducing the resulting radical.

  • Degassing (Critical Step): Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the Ru-catalyst and scavenge the generated phenacyl radical to form peroxides. A rigorous Freeze-Pump-Thaw cycle is non-negotiable.

Protocol 1: Visible-Light Mediated Radical Coupling

Materials:

  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide (1.0 equiv, 0.5 mmol)

  • Coupling partner (e.g., electron-rich heteroarene) (3.0 equiv, 1.5 mmol)

  • Ru(bpy)₃Cl₂·6H₂O (2 mol%)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridinium salt, the coupling partner, and the Ru-catalyst.

  • Solvation: Add 5.0 mL of anhydrous MeCN. Seal the tube with a rubber septum.

  • Degassing (Freeze-Pump-Thaw): Submerge the tube in liquid nitrogen until the solvent is completely frozen. Open the vessel to a high vacuum for 3 minutes. Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. Repeat this cycle exactly three times. Backfill with ultra-pure Argon.

  • Irradiation: Place the Schlenk tube 5 cm away from a 24W Blue LED strip (λ = 450 nm). Stir vigorously at room temperature for 16 hours. A cooling fan should be used to maintain the temperature at ~25 °C.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

System Validation & Checkpoints:

  • Pre-reaction: The solution should be a clear, bright orange/red (characteristic of Ru(bpy)₃²⁺).

  • In-process: Monitor via TLC (UV 254 nm). The starting pyridinium salt remains at the baseline in 20% EtOAc/Hexanes, while the cross-coupled product will migrate (typically Rf ~ 0.4–0.6).

  • Post-reaction: If the reaction turns dark brown or black, oxygen contamination occurred, leading to catalyst degradation.

Workflow Prep 1. Reagent Prep Mix Pyridinium Salt, Catalyst, & Substrate Degas 2. Degassing Freeze-Pump-Thaw (3 Cycles) Prep->Degas Irradiate 3. Irradiation Blue LED (450 nm) RT, 12-24 h Degas->Irradiate Quench 4. Quench & Extract H2O / EtOAc Irradiate->Quench Purify 5. Purification Column Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for photoredox-catalyzed radical cross-coupling.

Application II: Base-Promoted Ylide Annulation to Indolizines

Causality Behind Experimental Design

When targeting functionalized indolizines via cross-coupling/annulation with bromoalkynes, the choice of base and solvent dictates the reaction's trajectory2[2].

  • Base Selection: K₂CO₃ is utilized because it is strong enough to deprotonate the α-carbon to form the ylide, but mild enough to prevent the base-catalyzed degradation of the bromoalkyne or the premature hydrolysis of the ylide.

  • Solvent Polarity: DMF is required. The highly polar, aprotic nature of DMF stabilizes the zwitterionic ylide intermediate, drastically lowering the activation energy required for the subsequent[3+2] cycloaddition.

Protocol 2: Chemodivergent Synthesis of Indolizines

Materials:

  • 1-(2-Oxo-2-phenylethyl)pyridinium iodide (1.0 equiv, 0.5 mmol)

  • (Bromoethynyl)benzene (1.5 equiv, 0.75 mmol)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Activation: In a 10 mL round-bottom flask, suspend 1-(2-oxo-2-phenylethyl)pyridinium iodide and K₂CO₃ in anhydrous DMF. Stir at room temperature for 15 minutes. The solution will transition to a deep yellow/orange hue, visually confirming the generation of the pyridinium ylide.

  • Coupling: Slowly add (bromoethynyl)benzene dropwise over 5 minutes to prevent localized thermal spikes.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C using a pre-calibrated oil bath. Stir for 6 hours.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold distilled water to crash out the organic products and dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with water (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

System Validation & Checkpoints:

  • Ylide Formation Check: The immediate color change upon base addition is a reliable indicator of ylide formation. If the solution remains colorless, verify the quality of the K₂CO₃ (it may have absorbed atmospheric moisture and converted to bicarbonate).

  • TLC Monitoring: The indolizine product is highly fluorescent under 365 nm UV light. This provides a rapid, non-destructive method to verify product formation before workup.

Quantitative Data & Optimization

To demonstrate the causality of the reaction parameters in the ylide annulation pathway, the following table summarizes the quantitative optimization data. Notice how deviations from the optimal base strength or solvent polarity drastically impact the yield.

Table 1: Optimization of Base-Promoted Annulation Conditions

EntryBase (Equiv)SolventTemp (°C)Isolated Yield (%)Mechanistic Observation / Causality
1 K₂CO₃ (2.0) DMF 80 85% Optimal: Mild basicity prevents ylide degradation; DMF stabilizes zwitterion.
2Cs₂CO₃ (2.0)DMF8062%Stronger base leads to competitive alkyne degradation/homocoupling.
3Et₃N (2.0)DMF8041%Organic base is insufficient for rapid, complete deprotonation.
4K₂CO₃ (2.0)Toluene8018%Poor solubility of the pyridinium salt limits the reaction rate.
5K₂CO₃ (2.0)DMFRTTraceActivation energy barrier for the[3+2] cycloaddition is not met.

References

The following authoritative sources ground the mechanistic claims and protocols detailed in this application note. Click the links to access the verified literature.

  • Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. ACS Publications. 2

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. 1

  • TFA-Mediated DMSO-Participant Sequential Oxidation/1,3-Dipolar Cycloaddition Cascade of Pyridinium Ylides for the Assembly of Indolizines. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 1-(2-oxo-2-phenylethyl)pyridinium iodide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of Kröhnke salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of Kröhnke salts. The preparation of 1-(2-oxo-2-phenylethyl)pyridinium iodide (often referred to as phenacylpyridinium iodide) is a foundational transformation in heterocyclic chemistry, particularly for downstream ylide generation and imidazo[1,2-a]pyridine synthesis [3].

While the reaction appears straightforward on paper, achieving high yields and high-purity crystalline products requires a strict understanding of reaction kinetics, solvent dielectric effects, and thermodynamic driving forces. This guide is designed to provide you with field-proven methodologies, mechanistic insights, and a self-validating troubleshooting framework.

Section 1: Mechanistic Pathways & Workflow

The synthesis of this pyridinium salt can be approached via two primary mechanistic routes:

  • The Direct Menshutkin Reaction: A classic SN2 nucleophilic substitution where pyridine attacks the α-carbon of isolated phenacyl iodide [1].

  • The Ortoleva-King Reaction: A one-pot tandem process where acetophenone undergoes in situ α-iodination, immediately followed by nucleophilic displacement by pyridine [4].

Understanding the highly polar nature of the SN2 transition state is critical. The choice of solvent dictates not only the stabilization of this transition state but also the thermodynamic isolation of the final product [2].

ReactionPathway A Acetophenone + Iodine (Starting Materials) B Phenacyl Iodide (Reactive Intermediate) A->B Ortoleva-King α-Iodination D Menshutkin SN2 Transition State B->D Nucleophilic Attack C Pyridine (Nucleophile/Solvent) C->D Electron Donation E 1-(2-oxo-2-phenylethyl)pyridinium iodide (Precipitated Product) D->E Iodide Displacement & Precipitation

Figure 1: Mechanistic pathways for 1-(2-oxo-2-phenylethyl)pyridinium iodide synthesis.

Section 2: Optimized Experimental Protocols

Every protocol described below is engineered as a self-validating system . By monitoring specific physical changes, you can confirm the success of each mechanistic step in real-time.

Protocol A: One-Pot Ortoleva-King Synthesis (From Acetophenone)

Use this route when isolated phenacyl iodide is unavailable or too unstable for storage.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add acetophenone (1.0 equiv) and elemental iodine (1.0 equiv) to excess pyridine (approx. 3–5 volumes) [5]. Causality: Pyridine acts dually as the nucleophile and the solvent, ensuring pseudo-first-order kinetics for the displacement step.

  • Thermal Activation: Heat the mixture to 90–95 °C for 30–60 minutes. Causality: Thermal energy is required to overcome the kinetic barrier of the initial α-iodination of the acetophenone enol tautomer.

  • Kinetic Maturation: Remove from heat and stir at 20–25 °C for 12–18 hours. Causality: Lowering the temperature prevents thermal degradation of the product while allowing the SN2 displacement to reach completion.

  • Self-Validating Step: Observe the reaction mixture. A dense precipitate must form, and the supernatant should transition from an opaque, dark iodine color to a lighter reddish-brown. If no precipitate forms, the pyridine volume is too high; concentrate under reduced pressure.

  • Isolation: Filter the solid and wash extensively with cold diethyl ether.

  • Verification: The filtrate must eventually run clear and colorless. Dry the isolated solid under vacuum.

Protocol B: Direct Menshutkin Synthesis (From Phenacyl Iodide)

Use this route for maximum yield and highest initial purity.

  • Solvation: Dissolve phenacyl iodide (1.0 equiv) in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Nucleophilic Addition: Add pyridine (1.1 equiv) dropwise at room temperature. Causality: A slight stoichiometric excess of pyridine ensures complete consumption of the alkyl halide without complicating purification.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validating Step: A pale yellow or white precipitate will crash out of the solution within 15–30 minutes. Causality: Acetonitrile cannot solvate the highly polar pyridinium salt. This rapid phase separation drives the thermodynamic equilibrium forward via Le Chatelier's principle.

  • Isolation: Filter the precipitate, wash with cold acetone, and dry under vacuum.

Section 3: Quantitative Optimization Data

Selecting the correct solvent is the single most critical variable in optimizing the Menshutkin SN2 pathway [2]. The table below summarizes field data regarding solvent selection.

SolventDielectric Constant (ε)Reaction PathwayTypical Yield (%)Mechanistic Impact & Observations
Acetonitrile 37.5Menshutkin85–95%Optimal TS stabilization; excellent product precipitation drives equilibrium.
Acetone 20.7Menshutkin80–90%Good kinetic rate; product easily isolated via filtration.
Pyridine (Neat) 12.4Ortoleva-King70–85%Acts as dual solvent/reagent; requires extensive ether trituration to purify.
Ethanol 24.5Ortoleva-King60–75%Protic nature slows SN2 rate; requires aggressive cooling to isolate product.
Dichloromethane 8.9Menshutkin< 50%Poor TS stabilization; sluggish kinetics and incomplete conversion.
Section 4: Troubleshooting Guides & FAQs

Q1: My isolated product is dark brown or red instead of pale yellow/white. How do I purify it? A1: Discoloration is almost always caused by co-precipitated polyiodide complexes (e.g., I3⁻) or trapped unreacted elemental iodine [4]. Troubleshooting: Triturate and wash the filter cake aggressively with cold diethyl ether or ethyl acetate. If the deep color persists, dissolve the crude salt in a minimum amount of warm ethanol, add a few drops of dilute aqueous sodium thiosulfate (Na2S2O3) to chemically reduce the trapped iodine to iodide, and recrystallize.

Q2: I am experiencing low yields and recovering unreacted acetophenone in the Ortoleva-King route. What is the bottleneck? A2: The initial α-iodination step is the kinetic bottleneck of this tandem reaction. Troubleshooting: Ensure the reaction is heated strictly to 90–95 °C for the first 30–60 minutes to initiate enolization and halogenation. However, do not exceed 100 °C, as excessive heat will lead to the decomposition of the newly formed pyridinium salt.

Q3: Can I substitute phenacyl chloride or phenacyl bromide for the iodide? A3: Yes, but the leaving group ability dictates the reaction rate (I⁻ > Br⁻ > Cl⁻). Troubleshooting: If you are forced to use phenacyl chloride, the Menshutkin reaction will be highly sluggish. You can accelerate the kinetics by adding a catalytic amount of potassium iodide (KI) to the reaction mixture. This initiates an in situ Finkelstein reaction, transiently converting the chloride to the highly reactive phenacyl iodide, which is then rapidly consumed by the pyridine nucleophile.

Q4: My reaction mixture turned into a thick, intractable tar. What went wrong? A4: Tar formation indicates polymerization or nucleophilic degradation, typically caused by excessive localized heating or running the reaction at an excessively high concentration. Troubleshooting: Ensure vigorous magnetic stirring to prevent thermal hot spots. If running the direct Menshutkin reaction (Protocol B), maintain the temperature below 40 °C. The SN2 displacement is exothermic; if the heat is not dissipated, the phenacyl moiety can undergo self-condensation.

References
  • Menshutkin reaction Source: Wikipedia URL
  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field Source: NIH URL
  • Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL
  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media Source: ACS Omega URL
  • Source: VDOC.
Optimization

Troubleshooting solubility issues of 1-(2-oxo-2-phenylethyl)pyridinium iodide in organic solvents

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in overcoming the physical chemistry hurdles associated with heterocyclic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in overcoming the physical chemistry hurdles associated with heterocyclic synthesis. A common bottleneck in drug development and materials science is the poor solubility of zwitterionic precursors and pyridinium salts in the organic solvents required for downstream reactions.

This guide provides field-proven, mechanistically grounded solutions for troubleshooting the solubility of 1-(2-oxo-2-phenylethyl)pyridinium iodide (also known as N-phenacylpyridinium iodide), a critical intermediate in Kröhnke pyridine syntheses and ylide-mediated 1,3-dipolar cycloadditions[1].

Part 1: Expert Insights & The Causality of Insolubility

To solve a solubility issue, we must first understand its thermodynamic causality. 1-(2-oxo-2-phenylethyl)pyridinium iodide consists of a bulky, organic pyridinium cation and a hard, highly polarizable iodide (I⁻) anion.

The fundamental reason for its insolubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is the high crystal lattice energy driven by the tight ion-pairing between the pyridinium core and the iodide anion[2]. While highly soluble in polar protic (water, methanol) and polar aprotic (DMSO, DMF) solvents, these environments are often incompatible with moisture-sensitive cycloadditions or can cause unwanted side reactions (e.g., hydrolysis of electrophiles)[3].

To force this molecule into a non-polar organic phase, we must disrupt the tight ion pair. This is achieved either by altering the solvent dielectric environment (co-solvents/phase transfer) or by physically swapping the hard iodide for a bulky, non-coordinating "soft" anion (counterion exchange)[4][5].

Quantitative Solubility Profile

The table below summarizes the expected solubility of various N-phenacylpyridinium salts based on their counterion.

Solvent SystemPyridinium Iodide (I⁻)Pyridinium Tetrafluoroborate (BF₄⁻)Pyridinium Triflate (OTf⁻)
Water Highly SolubleModerately SolubleModerately Soluble
Methanol / Ethanol Highly SolubleHighly SolubleHighly Soluble
DMSO / DMF Highly SolubleHighly SolubleHighly Soluble
Dichloromethane (DCM) Insoluble Highly Soluble Highly Soluble
Tetrahydrofuran (THF) Insoluble Moderately SolubleHighly Soluble
Toluene / Hexanes InsolubleInsolubleInsoluble

Part 2: Troubleshooting FAQs

Q1: I am trying to perform a base-promoted annulation using 1-(2-oxo-2-phenylethyl)pyridinium iodide in DCM, but the salt remains a suspension. How can I proceed without changing the counterion? A1: If you must use the iodide salt, you have two options. First, you can use a co-solvent system . Adding 5–10% (v/v) of a polar aprotic solvent like DMF or DMSO to your DCM will significantly increase the dielectric constant of the medium, dissolving the salt while keeping the bulk solvent relatively non-polar. Second, if your reaction tolerates water, you can employ Phase Transfer Catalysis (PTC) . By using a DCM/Water biphasic system with a catalyst like tetrabutylammonium bromide (TBAB), the ylide can be generated at the interface and immediately extracted into the DCM layer to react with your electrophile[6].

Q2: My 1,3-dipolar cycloaddition is strictly anhydrous and sensitive to DMF/DMSO. How can I achieve complete solubility in pure DCM? A2: You must perform a counterion exchange . By reacting the iodide salt with a silver or sodium salt of a non-coordinating anion (such as AgBF₄ or AgOTf), you precipitate out silver iodide (AgI) and isolate the pyridinium tetrafluoroborate or triflate[7]. These bulky counterions create a "loose" ion pair, drastically increasing the lipophilicity of the complex and rendering it highly soluble in pure DCM or THF[8].

Q3: Will changing the counterion from Iodide to Tetrafluoroborate (BF₄⁻) affect the reactivity of the resulting ylide? A3: Yes, it often enhances it. Because BF₄⁻ is a weakly coordinating anion, the resulting pyridinium ylide (once deprotonated by a base) is less sterically hindered and electronically less shielded by its counterion. This leads to faster reaction kinetics when attacking dipolarophiles or electrophiles[8].

Part 3: Visual Workflows

Troubleshooting Decision Tree

Use the following logical workflow to determine the best solubility strategy for your specific experimental constraints.

DecisionTree Start 1-(2-oxo-2-phenylethyl)pyridinium iodide Insoluble in DCM/THF WaterCheck Is water tolerated in the reaction? Start->WaterCheck PTC Use Biphasic System + PTC (e.g., DCM/H2O + TBAB) WaterCheck->PTC Yes (e.g., interfacial ylide formation) PolarCheck Are polar aprotic co-solvents tolerated? WaterCheck->PolarCheck No (Strictly anhydrous) CoSolvent Add 5-10% DMF/DMSO to the organic solvent PolarCheck->CoSolvent Yes Exchange Perform Counterion Exchange (Swap I⁻ for BF₄⁻ or OTf⁻) PolarCheck->Exchange No Success Highly Soluble Precursor Ready for Anhydrous Reaction Exchange->Success

Decision tree for troubleshooting the solubility of N-phenacylpyridinium iodide in organic solvents.

Mechanistic Pathway of Counterion Exchange

Mechanism S1 Pyridinium Iodide [Tight Ion Pair] S2 AgBF₄ or NaBF₄ (Precipitates AgI/NaI) S1->S2 Metathesis S3 Pyridinium Tetrafluoroborate [Loose Ion Pair / Lipophilic] S2->S3 Filtration S4 Organic Base (e.g., Et₃N, DBU) S3->S4 Soluble in DCM S5 Pyridinium Ylide [Reactive Intermediate] S4->S5 Deprotonation

Mechanistic pathway of counterion exchange and subsequent ylide formation in organic solvents.

Part 4: Self-Validating Experimental Protocols

Protocol A: Counterion Exchange (Iodide to Tetrafluoroborate)

Use this protocol when strictly anhydrous, non-polar conditions are required.

Materials:

  • 1-(2-oxo-2-phenylethyl)pyridinium iodide (1.0 eq)

  • Silver tetrafluoroborate (AgBF₄) or Sodium tetrafluoroborate (NaBF₄) (1.05 eq)

  • Methanol (MeOH)

  • Celite pad

Step-by-Step Methodology:

  • Dissolution: Dissolve the 1-(2-oxo-2-phenylethyl)pyridinium iodide in a minimum volume of warm methanol.

  • Metathesis: In a separate flask, dissolve AgBF₄ (shielded from light) or NaBF₄ in methanol. Slowly add this dropwise to the pyridinium solution while stirring vigorously.

  • Precipitation: A dense, yellowish-white precipitate of Silver Iodide (AgI) or Sodium Iodide (NaI) will immediately form. Stir for 30 minutes at room temperature to ensure complete metathesis[7].

  • Filtration: Filter the suspension through a short pad of Celite to remove the insoluble iodide salts. Wash the pad with a small amount of cold methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the 1-(2-oxo-2-phenylethyl)pyridinium tetrafluoroborate as a solid.

  • Self-Validation Step (AgNO₃ Drop Test): To confirm the complete removal of iodide, dissolve a 1 mg sample of your new product in 1 mL of water and add one drop of 0.1 M AgNO₃. Validation: If the solution remains clear, the exchange was 100% successful. If a cloudy yellow precipitate forms, residual iodide remains, and the product should be recrystallized.

Protocol B: In Situ Ylide Generation in DCM (Post-Exchange)

Use this protocol to verify the reactivity of your newly soluble salt.

Step-by-Step Methodology:

  • Solvation: Suspend/dissolve the 1-(2-oxo-2-phenylethyl)pyridinium tetrafluoroborate in anhydrous DCM (0.1 M concentration). Note: Unlike the iodide salt, this will form a clear, homogeneous solution.

  • Deprotonation: Add 1.1 equivalents of an organic base such as Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise at 0 °C.

  • Self-Validation Step (Colorimetric Cue): N-phenacylpyridinium ylides exhibit a strong charge-transfer absorption band[5]. Validation: Upon the addition of the base, the clear solution will immediately turn a deep, vibrant yellow/orange or brick-red. This intense color change is a self-validating visual confirmation that the ylide has successfully formed and is ready to react with your target dipolarophile.

References

  • Benchchem. 1-(2-Oxo-2-phenylethyl)pyridinium iodide | 1137-94-6 | Benchchem. 2

  • ResearchGate. The cyclization and functionalization reactions involving N-phenacylpyridinium salts. 1

  • ACS Omega. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. 3

  • RSC Advances. Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. 4

  • PLOS One. Designed Azolopyridinium Salts Block Protective Antigen Pores In Vitro and Protect Cells from Anthrax Toxin.7

  • Journal of the American Chemical Society. Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. 8

  • The Journal of Organic Chemistry. Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. 6

  • Organic Letters. A Novel Strategy for the Synthesis of 3-(N-Heteryl)pyrrole Derivatives. 5

Sources

Troubleshooting

Preventing side reactions in 1-(2-oxo-2-phenylethyl)pyridinium iodide ylide couplings

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting and preventing side reactions in coupling reactions involving 1-(2-oxo-2-phenyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting and preventing side reactions in coupling reactions involving 1-(2-oxo-2-phenylethyl)pyridinium iodide and its resulting ylide. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure the robustness and reproducibility of your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Question 1: My reaction is sluggish, and I'm observing low conversion to the desired product. What are the likely causes and how can I improve the reaction rate?

Answer:

Low reactivity in pyridinium ylide couplings often stems from inefficient ylide generation or suboptimal reaction conditions. The key is to facilitate the deprotonation of the pyridinium salt to form the reactive ylide intermediate.

  • Ylide Generation: The acidity of the α-protons on the methylene bridge of the 1-(2-oxo-2-phenylethyl)pyridinium iodide is crucial for ylide formation. The pKa of this proton is influenced by substituents on the pyridine ring. Electron-withdrawing groups on the pyridine ring increase the acidity of the α-protons, facilitating ylide formation with a weaker base.[1][2][3] Conversely, electron-donating groups decrease acidity, potentially requiring a stronger base or harsher conditions.

  • Choice of Base: The selection of an appropriate base is critical. A base that is too weak may not deprotonate the pyridinium salt effectively, leading to low ylide concentration. Conversely, a base that is too strong can promote undesired side reactions. For 1-(2-oxo-2-phenylethyl)pyridinium iodide, which is activated by the carbonyl group, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (NEt₃) are often sufficient.[1]

  • Solvent Effects: The solvent plays a significant role in both solubility and reactivity. Polar aprotic solvents like DMF or DMSO can enhance the rate of reaction by solvating the ionic species involved.[1] However, protic solvents like methanol can also be effective, although they may participate in side reactions like transesterification if your substrate contains an ester group.[1]

Troubleshooting Steps:

  • Evaluate Your Base: If using a weak base like sodium bicarbonate, consider switching to potassium carbonate or triethylamine.

  • Optimize Solvent: If your reactants are not fully dissolved, try a more polar solvent like DMF. Be mindful of potential side reactions with the solvent itself.

  • Increase Temperature: Gently warming the reaction mixture can increase the rate of ylide formation and subsequent coupling. However, excessive heat can lead to decomposition and side reactions.

  • Consider Substituent Effects: If your pyridine ring has electron-donating groups, you may need to employ a stronger base, such as an alkoxide, to achieve sufficient ylide concentration.

Question 2: I am observing a significant amount of a dimeric byproduct. What is its structure, and how can I prevent its formation?

Answer:

The formation of a dimeric byproduct is a common side reaction, particularly at higher concentrations of the pyridinium ylide. This occurs through a formal [3+3] homo-dimerization of the ylide intermediate.[4]

Mechanism of Dimerization:

The nucleophilic carbanion of one ylide molecule can attack the electrophilic pyridinium ring of another ylide molecule. This can lead to a complex mixture of products, reducing the yield of the desired coupled product.

DOT Diagram: Ylide Dimerization Pathway

Dimerization Ylide1 Pyridinium Ylide (Molecule 1) Dimer Dimeric Byproduct Ylide1->Dimer Nucleophilic Attack Ylide2 Pyridinium Ylide (Molecule 2) Ylide2->Dimer Electrophilic Partner

Caption: Dimerization of Pyridinium Ylides.

Preventative Measures:

  • Control Ylide Concentration: The most effective way to minimize dimerization is to maintain a low concentration of the free ylide. This can be achieved by:

    • Slow Addition of Base: Adding the base dropwise over an extended period ensures that the ylide is consumed in the desired coupling reaction as it is formed.

    • High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway.

  • In Situ Generation: Generating the ylide in situ in the presence of the coupling partner is standard practice and helps to ensure the ylide reacts with the desired electrophile rather than itself.

Question 3: My desired product is contaminated with a rearranged isomer. What is the likely side reaction, and how can I suppress it?

Answer:

The observation of a rearranged product often points to the occurrence of the Sommelet-Hauser rearrangement .[5][6] This is a[1][7]-sigmatropic rearrangement that is a known competing pathway for reactions involving benzylic quaternary ammonium salts, which have structural similarities to the pyridinium ylide system. While less common with the stabilized 1-(2-oxo-2-phenylethyl)pyridinium ylide, it can occur under certain conditions, especially with stronger bases.

Mechanism of Sommelet-Hauser Rearrangement:

The rearrangement proceeds through a concerted mechanism involving the deprotonation of a methyl or methylene group on the pyridinium ring (if present) to form a different ylide, which then rearranges.[6]

DOT Diagram: Sommelet-Hauser Rearrangement

Sommelet_Hauser start Initial Pyridinium Ylide ylide_isomer Rearranged Ylide Intermediate start->ylide_isomer Proton Transfer rearranged_product Sommelet-Hauser Product ylide_isomer->rearranged_product [2,3]-Sigmatropic Rearrangement

Caption: The Sommelet-Hauser Rearrangement Pathway.

A related, but distinct, side reaction is the Stevens rearrangement , a[1][8]-rearrangement that can also compete with the Sommelet-Hauser pathway.[6]

Suppression Strategies:

  • Choice of Base: The Sommelet-Hauser rearrangement is often promoted by strong, non-nucleophilic bases. Using a milder base, such as potassium carbonate, can disfavor this pathway.

  • Temperature Control: These rearrangements can be temperature-dependent. Running the reaction at a lower temperature may suppress the rearrangement in favor of the desired coupling.

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring can influence the propensity for rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phenacyl group in 1-(2-oxo-2-phenylethyl)pyridinium iodide?

The phenacyl group (a benzoylmethyl group) plays a crucial role in stabilizing the negative charge of the ylide through resonance. This stabilization makes the ylide easier to form and handle compared to non-stabilized ylides.[9] The carbonyl group withdraws electron density, increasing the acidity of the adjacent methylene protons and delocalizing the negative charge once the ylide is formed.

Q2: Can I use other α-halo ketones to synthesize different pyridinium salts?

Yes, the synthesis of pyridinium salts is quite versatile. You can use various substituted phenacyl halides or other α-halo ketones to generate a library of pyridinium ylide precursors. This allows for the introduction of different R groups on the ylide carbanion, which can be a powerful tool for tuning the electronic properties and steric profile of your final products.

Q3: My reaction with an α,β-unsaturated ketone is giving a Michael adduct instead of the expected cycloaddition product. Why is this happening?

Pyridinium ylides can act as nucleophiles in Michael additions, especially with highly electrophilic Michael acceptors.[10][11][12] The reaction pathway, whether it proceeds through a Michael addition or a [3+2] cycloaddition, is often dependent on the specific substrates and reaction conditions.

  • To favor cycloaddition:

    • Use less electrophilic alkenes or alkynes.

    • Optimize the solvent and temperature, as these can influence the selectivity.

    • In some cases, the initial Michael adduct can undergo a subsequent intramolecular cyclization to form the desired heterocyclic product.

Q4: How do substituents on the pyridine ring affect the reactivity of the ylide?

Substituents on the pyridine ring have a significant impact on the stability and reactivity of the corresponding ylide.[2]

Substituent TypeEffect on Pyridinium Salt pKaYlide StabilityReactivity in Cycloaddition
Electron-Withdrawing (e.g., -CN, -NO₂) Decreases pKa (more acidic)Increases stabilityGenerally enhances reactivity
Electron-Donating (e.g., -CH₃, -OCH₃) Increases pKa (less acidic)Decreases stabilityGenerally decreases reactivity

Data compiled from multiple sources.[1][2]

Q5: What is a general, reliable protocol for a 1,3-dipolar cycloaddition using 1-(2-oxo-2-phenylethyl)pyridinium iodide?

While optimization is always recommended for new substrates, the following protocol serves as a robust starting point for the synthesis of indolizines via a 1,3-dipolar cycloaddition with an alkyne.

Experimental Protocol: Synthesis of a Substituted Indolizine

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-oxo-2-phenylethyl)pyridinium iodide (1.0 eq.) and the desired alkyne (1.1 - 1.5 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or methanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the stirred solution, add a mild base such as potassium carbonate (1.0 - 1.5 eq.) portion-wise or as a solution in the same solvent. For sensitive substrates, slow addition of the base via a syringe pump is recommended to maintain a low concentration of the ylide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

DOT Diagram: General Experimental Workflow

Workflow A 1. Dissolve Pyridinium Salt and Alkyne in Solvent B 2. Add Base to Generate Ylide In Situ A->B C 3. Stir and Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Workup and Extraction C->D E 5. Purification (Column Chromatography) D->E F Characterization of Pure Product E->F

Caption: Standard workflow for pyridinium ylide cycloaddition.

References

  • Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. The Journal of Organic Chemistry. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. [Link]

  • A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. ResearchGate. [Link]

  • Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions. Journal of the American Chemical Society. [Link]

  • Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed. [Link]

  • Evaluation and understanding the performances of various derivatives of carbonyl-stabilized phosphonium ylides in CO2 transformation to cyclic carbonates. RSC Publishing. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Semantic Scholar. [Link]

  • Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]

  • Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. ACS Publications. [Link]

  • Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers. [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. [Link]

  • Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. HETEROCYCLES. [Link]

  • Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. ResearchGate. [Link]

  • Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules. [Link]

  • The Sommelet–Hauser Rearrangement: A Classic Example of Ylide Chemistry and Sigmatropic Rearrangements. Prezi. [Link]

  • Base-induced Sommelet–Hauser rearrangement of N-(pyridinylmethyl) tetraalkylammonium salts. ResearchGate. [Link]

  • Sommelet–Hauser rearrangement. Wikipedia. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement of Amino Acid Derived Ammonium Ylides. ResearchGate. [Link]

  • Synthesis Using Pyridinium N-Ylides. I. Synthesis and Some Reactions of Substituted 1-(Acetylimino)pyridinium Ylides. Bulletin of the Chemical Society of Japan. [Link]

  • Reactions of pyridinium ylides with aldehydes and with Michael acceptors. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. [Link]

  • Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Semantic Scholar. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. [Link]

  • [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Scientific Reports. [Link]

  • A stable intermediate in the Sommelet–Hauser rearrangement of 1-methyl-2-phenyl-piperidinium 1-methylides. RSC Publishing. [Link]

  • Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry. [Link]

  • 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b). ResearchGate. [Link]

  • Pyridinium ylides as photocatalytic atom transfer reagents. Nature Communications. [Link]

  • Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. [Link]

Sources

Optimization

Purification and recrystallization techniques for crude 1-(2-oxo-2-phenylethyl)pyridinium iodide

Welcome to the technical support center for 1-(2-oxo-2-phenylethyl)pyridinium iodide (also known as phenacylpyridinium iodide). This guide is designed for researchers, scientists, and drug development professionals to ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(2-oxo-2-phenylethyl)pyridinium iodide (also known as phenacylpyridinium iodide). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification and recrystallization of this important synthetic intermediate. We will delve into the causality behind experimental choices to ensure you can troubleshoot effectively and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My product "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid (an oil) rather than a solid crystalline lattice. This typically occurs for two main reasons:

  • High Impurity Level: The presence of significant impurities can depress the melting point of your compound, leading to the formation of a liquid phase.

  • Rapid Cooling or Supersaturation: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, crashing out as a supersaturated oil. This is especially common when the compound's melting point is lower than the boiling point of the recrystallization solvent.[1]

Troubleshooting Protocol:

  • Re-dissolve the Oil: Heat the flask to the boiling point of the solvent to re-dissolve the oil completely.

  • Add More 'Good' Solvent: Add a small, incremental amount (e.g., 5-10% of the total volume) of the hot primary solvent to ensure the solution is no longer supersaturated.[1]

  • Promote Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of warm water or by leaving it on a cooling hot plate to slow the rate of temperature change.[1]

  • Induce Crystallization: Once at room temperature, if crystals have not formed, try scratching the inside of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2]

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may be unsuitable. A solvent with a lower boiling point or employing a two-solvent system may be necessary.

G start Product 'Oiled Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add small amount of hot 'good' solvent reheat->add_solvent slow_cool Allow to cool very slowly to room temperature add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form re_eval Persistent Oiling: Re-evaluate solvent system slow_cool->re_eval If oiling reoccurs scratch Scratch flask interior with glass rod crystals_form->scratch No success Success: Collect crystals crystals_form->success Yes seed Add a seed crystal (if available) scratch->seed seed->crystals_form

Caption: Troubleshooting workflow for when a product oils out.

Q2: After recrystallization, my product is still yellow/brown. How can I obtain a colorless product?

A2: A persistent color indicates the presence of impurities that co-crystallize with your product. These are often polymeric or oxidized byproducts.

Recommended Action: Activated Carbon Treatment

  • Dissolve the Crude Product: Dissolve your impure 1-(2-oxo-2-phenylethyl)pyridinium iodide in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Add Activated Carbon: Add a very small amount of activated carbon (charcoal) to the hot solution. A general rule is about 1-2% of the solute's weight. Caution: Add the carbon carefully to the hot solution, as it can cause vigorous bumping. It's often safer to cool the solution slightly before adding the carbon and then re-heating.

  • Boil and Swirl: Keep the solution at or near its boiling point for 5-10 minutes, swirling occasionally. The activated carbon has a high surface area that adsorbs the colored impurities.

  • Hot Gravity Filtration: This is a crucial step to remove the fine carbon particles. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents your product from crystallizing prematurely in the funnel.[3]

  • Crystallize and Collect: Allow the filtered, colorless solution to cool slowly to induce crystallization as you would in a standard procedure.

Q3: I'm getting a very low yield (<50%) after recrystallization. What are the common causes?

A3: A low yield is one of the most frequent issues in recrystallization. The primary causes are almost always procedural.[4]

  • Using Too Much Solvent: This is the most common mistake.[1] The goal is to create a saturated solution at high temperature. If excess solvent is used, a significant portion of your product will remain dissolved even after cooling. Solution: If crystallization has failed or the yield is low, try boiling off some of the solvent to reduce the volume and then attempt to cool and crystallize again.[2]

  • Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose a substantial amount of material. Solution: Ensure your funnel and receiving flask are pre-warmed before filtration.[3]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4] Solution: Always use a minimal amount of ice-cold solvent for washing the filter cake.[5]

  • Inappropriate Solvent Choice: If the compound has moderate or high solubility in the solvent at low temperatures, your recovery will inherently be poor. Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.[2]

Q4: My product appears wet or clumpy, even after vacuum drying. What is happening?

A4: This is a classic sign of hygroscopicity. Pyridinium salts, especially halides, readily absorb moisture from the atmosphere, causing them to appear deliquescent or "wet".[6]

Solutions:

  • Handling: Whenever possible, handle the purified salt in a low-humidity environment, such as a glove box or under a stream of dry inert gas (Nitrogen or Argon).[6]

  • Drying: For rigorous drying, transfer the solid to a flask and dry under high vacuum, potentially with gentle heating (well below the melting point).

  • Storage: Store the final, dry product in a tightly sealed container inside a desiccator containing a strong drying agent like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 1-(2-oxo-2-phenylethyl)pyridinium iodide?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] As a polar pyridinium salt, polar solvents are generally required.[2]

SolventSuitability for Primary RecrystallizationUse as "Good" Solvent (Two-Solvent)Use as "Anti-Solvent" (Two-Solvent)Notes
Ethanol Excellent YesNoOften the best single-solvent choice. Dissolves the compound well when hot, and crystals form readily upon cooling.
Methanol GoodYesNoSimilar to ethanol, but the compound may have slightly higher solubility when cold, potentially reducing yield.
Isopropanol GoodYesNoA good alternative to ethanol.
Acetone FairYesNoCan be used, but its lower boiling point may require careful handling.[2]
Water Poor (as single solvent)YesNoWhile the compound is soluble, achieving good crystal formation can be difficult. Often used in a solvent pair.
Diethyl Ether NoNoExcellent The compound is largely insoluble, making it an excellent anti-solvent to precipitate the product from an ethanol or acetone solution.[6]
Hexanes NoNoExcellent A non-polar solvent where the compound is insoluble. Ideal as an anti-solvent.[2]

Recommendation: Start with ethanol for a single-solvent recrystallization. If you encounter issues with recovery or purity, a two-solvent system of ethanol/diethyl ether or acetone/hexanes is a robust alternative.[2]

Q2: What are the most common impurities in crude 1-(2-oxo-2-phenylethyl)pyridinium iodide?

A2: The impurities largely depend on the synthetic route, but typically include:

  • Unreacted Starting Materials: Residual pyridine or 2-bromoacetophenone (or the corresponding 2-iodoacetophenone).[8]

  • Side-Reaction Products: Over-alkylation or side reactions involving the starting materials under the reaction conditions.

  • Solvent Residue: Trapped solvent from the reaction workup.

Most of these are "soluble impurities" that are effectively removed by a properly executed recrystallization, as they will remain in the cold solvent (mother liquor) after the pure product has crystallized.[4]

Q3: Can you provide a standard protocol for recrystallizing this compound?

A3: Absolutely. Below are step-by-step protocols for both single-solvent and two-solvent methods.

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.[5]

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. Avoid adding a large excess.[4]

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration into a pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is key to forming large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[5]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass or place them in a vacuum oven (at low temperature) or desiccator.

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent Recrystallization (Acetone/Hexanes)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot acetone (the "good" solvent).[2]

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes (the "poor" or "anti-solvent") drop by drop with swirling until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.[2][3]

  • Clarification: Add a few more drops of hot acetone until the solution becomes clear again.[3]

  • Cooling & Collection: Follow steps 4-8 from the single-solvent protocol, using an ice-cold mixture of acetone/hexanes (in the same approximate ratio) for the final wash.[3]

References

  • BenchChem. (n.d.). 1-(2-Oxo-2-phenylethyl)pyridinium iodide.
  • BenchChem. (n.d.). Addressing the stability and hygroscopicity of pyridinium salts.
  • CymitQuimica. (n.d.). 1-(2-oxo-2-phenylethyl)pyridinium iodide.
  • MilliporeSigma. (n.d.). 1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide.
  • BenchChem. (n.d.). Mitigating side reactions in pyridinium salt synthesis.
  • Yoshida, J., Fuchiwaki, J., & Nishikiori, S. (2011).
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Sigma-Aldrich. (n.d.). 1-[2-Oxo-2-(2-pyridinyl)ethyl]pyridinium iodide.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Williamson, K. L., & Masters, K. M. (n.d.). Chem 267.
  • Synchem. (n.d.). 1-Phenacylpyridinium iodide.
  • Merchant, K. J., & Martin, C. D. (2025). Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. Journal of the American Chemical Society.
  • Mohammadi, M., et al. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts.
  • Kosower, E. M. (1970). Properties of Ion Pairs in Solution. The Reaction of Pyridinium Iodide Charge-Transfer Complexes with Methyl p-Toluenesulfonate. Journal of the American Chemical Society.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation.

Sources

Troubleshooting

Technical Support Center: Enhancing Stability and Storage of 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for 1-(2-oxo-2-phenylethyl)pyridinium iodide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting protocols for 1-(2-oxo-2-phenylethyl)pyridinium iodide (commonly known as phenacylpyridinium iodide).

This compound is a highly valuable precursor for generating azomethine ylides in 1,3-dipolar cycloadditions and serves as a redox-active species in photoredox catalysis. However, its unique molecular architecture—combining a hygroscopic pyridinium cation, an acidic methylene bridge, and a photo-sensitive iodide counterion—makes it highly susceptible to environmental degradation. This guide provides field-proven, self-validating systems to ensure your reagents maintain peak structural integrity.

Quantitative Storage & Stability Parameters

To prevent premature degradation, strict adherence to environmental controls is required. The table below summarizes the optimal baseline parameters for maximizing shelf life.

ParameterOptimal ConditionCritical Threshold / Danger ZoneMechanistic Consequence of Violation
Temperature -20°C> 8°C (Prolonged)Thermal decomposition and accelerated hydrolysis of the acetyl group.
Atmosphere Argon or NitrogenAmbient Air (O₂, H₂O)Deliquescence; moisture-induced crystal lattice disruption[1].
Humidity (RH) < 10% (Glovebox)> 30% RHRapid water absorption leading to clumping and hydrolysis[2].
Light Exposure Complete DarknessAmbient UV/Vis LightPhoto-oxidation of iodide (I⁻) to iodine (I₂), causing sample browning[3].
pH Environment Slightly Acidic/NeutralpH > 7.0 (Trace Base)Premature deprotonation forming reactive azomethine ylides[4].

Troubleshooting Guide & FAQs

Q1: My 1-(2-oxo-2-phenylethyl)pyridinium iodide powder has turned from pale yellow to dark brown. Is it still usable? Causality & Expert Insight: The dark brown discoloration is a hallmark of photo-oxidation. The iodide counterion (I⁻) is highly susceptible to photochemical oxidation, converting to molecular iodine (I₂). In photoredox catalysis, pyridinium iodides are known to be exceptional quenchers of excited states, meaning even ambient laboratory light can trigger electron transfer and subsequent degradation (3)[3]. Actionable Protocol: Discard heavily browned batches if high purity is required for ylide generation or precise stoichiometric reactions. To prevent this, store the compound exclusively in amber glass vials wrapped in aluminum foil. Handle under low-light conditions or use a red safelight when preparing solutions.

Q2: The compound has formed a sticky, clumped mass instead of a free-flowing powder. What causes this and how can I fix it? Causality & Expert Insight: Pyridinium salts are notoriously hygroscopic. The crystal lattice, stabilized by C-H⋯O and C-H⋯I hydrogen bonding, is easily disrupted by atmospheric moisture (2)[2]. The absorbed water causes the solid to deliquesce (dissolve into its own absorbed moisture), making accurate weighing impossible and accelerating hydrolysis (1)[1]. Actionable Protocol: Do not heat the compound to dry it. Instead, transfer the clumped mass to a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide, P₂O₅). Apply high vacuum (≤ 0.1 Torr) for 24-48 hours at room temperature. Once a free-flowing powder is restored, immediately transfer it to an argon-filled glovebox.

Q3: During my 1,3-dipolar cycloaddition experiment, the yield of the extended imidazole is unusually low, and I observe dark polymeric byproducts. Why? Causality & Expert Insight: 1-(2-oxo-2-phenylethyl)pyridinium iodide is a direct precursor to a highly reactive azomethine ylide. The methylene protons between the pyridinium nitrogen and the carbonyl group are highly acidic. If the storage environment or the reaction solvent contains trace bases, premature deprotonation occurs. The resulting ylide is an electron-rich 1,3-dipole that, in the absence of a trapping dipolarophile (like an alkene or nitrile), will rapidly undergo dimerization or oxidation, forming dark oligomeric mixtures (4)[4]. Actionable Protocol: Ensure all storage containers and glassware are strictly neutral or acid-washed. When running the cycloaddition, only add the base (e.g., NaH, TMEDA, or Cs₂CO₃) after the dipolarophile is fully mixed with the pyridinium salt to ensure immediate trapping of the ylide.

Mechanistic & Workflow Visualizations

DegradationMechanisms Compound 1-(2-oxo-2-phenylethyl) pyridinium iodide Light Photon Exposure (UV/Vis Light) Compound->Light Moisture Atmospheric Moisture (H2O) Compound->Moisture Base Trace Base / pH > 7 Compound->Base Deg1 Photo-oxidation (I- -> I2) Brown Discoloration Light->Deg1 triggers Deg2 Deliquescence & Hydrolysis Moisture->Deg2 triggers Deg3 Premature Ylide Formation & Dimerization Base->Deg3 triggers

Mechanistic degradation pathways of 1-(2-oxo-2-phenylethyl)pyridinium iodide.

StorageWorkflow Start Receipt of Compound Inspect Visual Inspection (Check for clumping/browning) Start->Inspect Dry Vacuum Desiccation (w/ P2O5 or Silica) Inspect->Dry If wet/clumped Store Inert Atmosphere Storage (Argon/N2, Amber Vial, -20°C) Inspect->Store If dry/pale yellow Dry->Store Handle Glovebox Handling (Low Humidity, Dark/Red Light) Store->Handle Transfer for experiments

Step-by-step workflow for the inspection, desiccation, and storage of pyridinium salts.

Standard Operating Procedures (SOPs)

Protocol 1: Inert-Atmosphere Desiccation and Storage

Objective: To establish a self-validating moisture and light protection system.

  • Initial Inspection: Upon receipt, inspect the vial under dim light. The powder should be pale yellow and free-flowing.

  • Desiccation (If necessary): If clumping is observed, open the vial inside a vacuum desiccator charged with fresh P₂O₅. Apply a vacuum of ≤ 0.1 Torr for 24 hours.

  • Inert Transfer: Backfill the desiccator with ultra-high purity Argon. Transfer the sealed vial into an Argon-filled glovebox.

  • Aliquot Preparation: To prevent repeated freeze-thaw and moisture exposure cycles, divide the bulk powder into single-use aliquots using amber glass vials (2 mL).

  • Sealing and Storage: Seal the aliquots with PTFE-lined caps, wrap the caps in Parafilm, and store the vials in a secondary dark container at -20°C.

Protocol 2: Controlled Generation of Azomethine Ylide in situ

Objective: To prevent premature ylide dimerization during 1,3-dipolar cycloadditions.

  • Preparation: Inside the glovebox, weigh the required amount of 1-(2-oxo-2-phenylethyl)pyridinium iodide and transfer it to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., CH₂Cl₂ or THF) under an Argon atmosphere.

  • Dipolarophile Addition: Add the dipolarophile (e.g., nitrile or alkene) to the suspension before introducing any base. Stir for 5 minutes to ensure homogenization.

  • Ylide Generation: Slowly add the base (e.g., NaH or TMEDA) dropwise at 0°C. The immediate presence of the dipolarophile acts as a thermodynamic sink, trapping the transient ylide and preventing side-reactions (5)[5].

References

  • Photoredox Nickel-Catalyzed C–S Cross-Coupling NSF Public Access Repository (NSF PAR)[Link]

  • Synthesis of π-Extended Imidazoles by 1,3-Dipolar Cycloaddition of Polycyclic Aromatic Azomethine Ylides with Nitriles Organic Letters - ACS Publications[Link]

  • A Study of the Reactivity of Iminopyridinium Compounds with Metal Ions Aston Publications Explorer[Link]

Sources

Optimization

Kröhnke Synthesis Support Center: Optimizing Yields with 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

Welcome to the Technical Support Center for the Kröhnke pyridine synthesis. This guide is engineered for drug development professionals and synthetic chemists utilizing 1-(2-oxo-2-phenylethyl)pyridinium iodide (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Kröhnke pyridine synthesis. This guide is engineered for drug development professionals and synthetic chemists utilizing 1-(2-oxo-2-phenylethyl)pyridinium iodide (also known as phenacylpyridinium iodide) to construct highly functionalized 2,4,6-trisubstituted pyridines. While this one-pot multicomponent reaction is celebrated for its high atom economy and broad substrate scope[1], deviations in stoichiometry, temperature, or solvent can lead to complex byproduct profiles.

Below, we deconstruct the causality of common experimental failures and provide a self-validating protocol to ensure high-fidelity synthesis.

Visualization: Mechanistic Pathway & Byproduct Divergence

KrohnkeMechanism Salt 1-(2-Oxo-2-phenylethyl) pyridinium iodide Ylide Pyridinium Ylide (Active Nucleophile) Salt->Ylide Base (-HI) BP_Hydrolysis Hydrolysis Byproducts (Benzoic Acid etc.) Salt->BP_Hydrolysis H2O / Strong Base Enone α,β-Unsaturated Ketone (Chalcone) Michael Michael Adduct Enone->Michael Ylide->Michael + Enone BP_SelfCond Self-Condensation Oligomers Ylide->BP_SelfCond Absence of Enone Dicarbonyl 1,5-Dicarbonyl Michael->Dicarbonyl Tautomerization Imine Imine Intermediate Dicarbonyl->Imine + NH4OAc BP_Stalled Uncyclized Byproducts Dicarbonyl->BP_Stalled Low Temp / Low NH3 Pyridine 2,4,6-Trisubstituted Pyridine Imine->Pyridine Cyclization & -H2O, -Pyridine

Mechanistic pathway of the Kröhnke synthesis highlighting byproduct divergence points.

Section 1: Troubleshooting FAQs – The Causality of Byproducts

Q1: My reaction stalls, and LC-MS shows a massive accumulation of the 1,5-dicarbonyl intermediate. How do I force the cyclization? A: The transition from the 1,5-dicarbonyl intermediate to the final pyridine requires the formation of an imine, followed by intramolecular cyclization and the elimination of both water and pyridine[1]. This is an entropically demanding process that requires two things: a massive excess of ammonia and sufficient thermal energy.

  • Causality: If you are using stoichiometric ammonium acetate, the equilibrium will not favor imine formation. Furthermore, temperatures below 80°C fail to provide the activation energy required for the final aromatization step.

  • Solution: Increase ammonium acetate to 10–20 equivalents and ensure the reaction is heated to at least 100°C in a protic or highly polar solvent mixture (e.g., DMF/Acetic Acid)[2].

Q2: I am detecting significant amounts of benzoic acid and unreacted chalcone in my crude mixture. What is degrading my pyridinium salt? A: 1-(2-Oxo-2-phenylethyl)pyridinium iodide is highly susceptible to base-catalyzed hydrolysis.

  • Causality: The use of strong, nucleophilic bases (like aqueous NaOH or KOH) to generate the pyridinium ylide can result in hydroxide attack on the ketone carbonyl of the salt. This cleaves the molecule, yielding benzoic acid and 1-methylpyridinium iodide, permanently removing your active nucleophile from the catalytic cycle and leaving the chalcone unreacted.

  • Solution: Rely exclusively on the mild, dual-purpose basicity of ammonium acetate. It acts as both the base to generate the ylide in situ and the nitrogen source for cyclization, preventing hydrolytic cleavage.

Q3: My crude NMR is dominated by intractable tar and self-condensation oligomers. How do I suppress this? A: The pyridinium ylide is a hyper-reactive nucleophile.

  • Causality: If the ylide is generated too rapidly (e.g., by adding a strong base before the enone is fully dissolved), or if your α,β-unsaturated ketone is sterically hindered, the ylide will undergo nucleophilic attack on the carbonyl of another molecule of 1-(2-oxo-2-phenylethyl)pyridinium iodide. This initiates a cascade of self-condensation reactions.

  • Solution: Ensure the enone and the pyridinium salt are fully homogenized in the solvent before applying heat or adding the ammonium acetate. Keeping the steady-state concentration of the ylide low is critical for favoring the bimolecular Michael addition over self-condensation.

Section 2: Quantitative Optimization Matrix

To guide your solvent and condition selection, the following table synthesizes the impact of various reaction environments on product distribution when reacting 1-(2-oxo-2-phenylethyl)pyridinium iodide with a standard chalcone.

Solvent SystemTemp (°C)NH₄OAc (eq)Pyridine Yield (%)Uncyclized Dicarbonyl (%)Tar / Oligomers (%)
Ethanol78 (Reflux)5.045%35%20%
Glacial Acetic Acid118 (Reflux)10.072%10%18%
DMF / AcOH (1.5:1) 100 20.0 89% < 2% 9%
Water (Microwave)12015.081%5%14%

Note: The DMF/AcOH system provides the optimal balance of solubility for the organic precursors and protic donation required for the dehydration steps[2].

Section 3: Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes a DMF/Acetic acid system to maximize yields and minimize the byproducts discussed above[2]. It is designed as a "self-validating" workflow, meaning each step has observable milestones to confirm success before proceeding.

Optimized One-Pot Kröhnke Protocol

  • Reagent Homogenization: In a round-bottom flask, suspend 1.0 equivalent of the α,β-unsaturated ketone (chalcone) and 1.05 equivalents of 1-(2-oxo-2-phenylethyl)pyridinium iodide in a 1.5:1 mixture of N,N-Dimethylformamide (DMF) and Glacial Acetic Acid (approx. 10 mL per mmol of substrate)[2].

    • Validation: The mixture should be a heterogeneous slurry. Do not proceed until both powders are finely dispersed.

  • Ammonia Addition: Add 20.0 equivalents of anhydrous Ammonium Acetate (NH₄OAc) to the flask in a single portion[2].

  • In Situ Ylide Generation & Heating: Equip the flask with a reflux condenser and heat the mixture to 100°C under continuous stirring[2].

    • Validation: As the temperature surpasses 60°C, the mixture will transition from a pale slurry to a deep, homogenous red/brown solution. This color shift is the visual confirmation of the pyridinium ylide forming and immediately engaging in the Michael addition.

  • Reaction Monitoring (TLC): Maintain the reaction at 100°C for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 3:1).

    • Validation: The reaction is complete when the highly UV-active enone spot disappears. The product (2,4,6-trisubstituted pyridine) will typically exhibit a distinct blue fluorescence under 365 nm UV light.

  • Quenching and Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the dark mixture into 5 volumes of vigorously stirred, ice-cold distilled water.

    • Validation: The sudden shift in polarity will cause the highly lipophilic pyridine product to precipitate as a solid, while the unreacted ammonium acetate, acetic acid, DMF, and the cleaved water/pyridine byproducts remain entirely dissolved in the aqueous phase[1].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (to remove residual DMF/salts) and a minimal amount of cold ethanol (to wash away trace unreacted chalcone and tar)[3]. Dry under high vacuum to afford the pure product.

References
  • Title: Kröhnke pyridine synthesis | Source: Wikipedia | URL: [Link]

  • Title: Synthetic Molecules for Disruption of the MYC Protein-Protein Interface | Source: PMC - NIH | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Halide Effect: A Comparative Guide to 1-(2-oxo-2-phenylethyl)pyridinium Iodide vs. Bromide in Heterocyclic Synthesis

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of a synthetic route. In the realm of heterocyclic chemistry, N-phenacylpyridinium salts are indispensab...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of a synthetic route. In the realm of heterocyclic chemistry, N-phenacylpyridinium salts are indispensable precursors for constructing a variety of important molecular scaffolds. This guide provides an in-depth technical comparison of two commonly used variants, 1-(2-oxo-2-phenylethyl)pyridinium iodide and its bromide counterpart, focusing on their performance, mechanistic nuances, and practical applications.

The utility of 1-(2-oxo-2-phenylethyl)pyridinium salts, often referred to as phenacylpyridinium salts, lies in their ability to generate pyridinium ylides in situ.[1][2][3][4] These ylides are versatile 1,3-dipoles that readily participate in various cycloaddition and annulation reactions to form a diverse array of N-heterocycles.[1][4][5][6] While both the iodide and bromide salts serve as effective precursors, the choice of the halide counter-ion can significantly influence reaction efficiency, yield, and in some cases, the reaction pathway itself.

Synthesis and Physicochemical Properties

Both 1-(2-oxo-2-phenylethyl)pyridinium iodide and bromide are typically synthesized by the quaternization of pyridine with the corresponding 2-halo-1-phenylethanone (phenacyl halide).[7] The reaction of pyridine with 2-bromo-1-phenylethanone (phenacyl bromide) or 2-iodo-1-phenylethanone (phenacyl iodide) proceeds via a standard SN2 mechanism. Phenacyl bromide is a common starting material for the synthesis of various thiazole-based heterocyclic hybrids.[8]

Property1-(2-oxo-2-phenylethyl)pyridinium Iodide1-(2-oxo-2-phenylethyl)pyridinium Bromide
Molecular Formula C13H12INOC13H12BrNO
Molecular Weight 325.15 g/mol 278.15 g/mol
CAS Number 1137-94-6[9]16883-69-5[10]
Appearance SolidSolid
Solubility Generally soluble in polar solvents like water, DMSO.Generally soluble in polar solvents.

This table provides a summary of the key physicochemical properties of the two pyridinium salts.

The nature of the halide counter-ion can influence the salt's hygroscopicity, crystal packing, and solubility, which in turn can affect reaction kinetics in different solvent systems.

Comparative Performance in Heterocyclic Synthesis

The primary application of these salts is in reactions proceeding through a pyridinium ylide intermediate. The ylide is typically generated by treating the pyridinium salt with a base. The stabilized carbanion of the ylide then acts as a nucleophile or a 1,3-dipole.

The Kröhnke Pyridine Synthesis

A classic example showcasing the utility of phenacylpyridinium salts is the Kröhnke pyridine synthesis.[11][12][13] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate, to yield highly substituted pyridines.[11][12][13]

While both iodide and bromide salts are effective in the Kröhnke synthesis, the choice of halide can impact reaction times and yields. The slightly different ionic radii and solvation energies of iodide and bromide ions can influence the equilibrium of ylide formation and the subsequent Michael addition step.

Experimental Workflow: Kröhnke Pyridine Synthesis

Caption: Generalized workflow for the Kröhnke pyridine synthesis.

Synthesis of Indolizines and Other Fused Heterocycles

Phenacylpyridinium salts are also key precursors for the synthesis of indolizines and related fused N-heterocyclic systems via 1,3-dipolar cycloaddition reactions.[1][14] In these reactions, the pyridinium ylide reacts with a dipolarophile, such as an alkyne or an alkene.

Some studies suggest that the nature of the counter-ion can influence the regioselectivity and stereoselectivity of these cycloadditions, although this is often highly substrate and condition-dependent. The larger, more polarizable iodide ion may interact differently with the transition state complex compared to the smaller, harder bromide ion.

Multi-component Reactions

In recent years, there has been a surge in the development of multi-component reactions (MCRs) for the efficient synthesis of complex heterocyclic frameworks. Phenacylpyridinium salts, both iodide and bromide, are frequently employed in these one-pot procedures. For instance, they are used in the synthesis of highly functionalized 2,3-dihydrofurans.[15] The choice between iodide and bromide in MCRs can be critical, as the halide ion may participate in or interfere with other steps in the reaction cascade.

Mechanistic Considerations: The Role of the Halide Counter-ion

The primary difference in reactivity between the iodide and bromide salts stems from the properties of the halide counter-ions.

  • Leaving Group Ability: In the initial synthesis of the pyridinium salt, the halide's leaving group ability is a factor. Iodide is a better leaving group than bromide, which can lead to faster quaternization of pyridine.[16]

  • Nucleophilicity and Basicity: In solution, the halide ions exist as counter-ions to the pyridinium cation. While generally considered spectator ions in the main reaction, their nucleophilicity and basicity can play subtle roles. Iodide is a softer, more nucleophilic anion, while bromide is a harder, more basic anion.[16] These differences can influence the acidity of the α-protons on the phenacyl group and the stability of the resulting ylide.

  • Ion Pairing and Solubility: The strength of the ion pair between the pyridinium cation and the halide anion can differ, affecting the salt's solubility and the availability of the cation for deprotonation. These effects are often solvent-dependent.

Logical Relationship: Factors Influenced by the Halide Counter-ion

G cluster_properties Physicochemical Properties cluster_outcomes Reaction Outcomes Halide Halide Counter-ion (Iodide vs. Bromide) LeavingGroup Leaving Group Ability Halide->LeavingGroup influences Nucleophilicity Nucleophilicity/Basicity Halide->Nucleophilicity influences Solubility Solubility & Ion Pairing Halide->Solubility influences ReactionRate Reaction Rate LeavingGroup->ReactionRate Nucleophilicity->ReactionRate Yield Product Yield Nucleophilicity->Yield Selectivity Selectivity (Regio-/Stereo-) Nucleophilicity->Selectivity Solubility->ReactionRate Solubility->Yield

Caption: Influence of the halide counter-ion on reaction parameters.

Experimental Protocols

General Procedure for the Synthesis of 1-(2-oxo-2-phenylethyl)pyridinium Halides

Materials:

  • Pyridine

  • 2-bromo-1-phenylethanone (for bromide salt) or 2-iodo-1-phenylethanone (for iodide salt)

  • Anhydrous diethyl ether or other suitable solvent

Procedure:

  • Dissolve 2-halo-1-phenylethanone in a minimal amount of anhydrous diethyl ether.

  • To this solution, add an equimolar amount of pyridine dropwise with stirring at room temperature.

  • A precipitate will form. Continue stirring for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Note: The reaction can also be performed neat or in other aprotic solvents. Reaction times and temperatures may vary depending on the specific halide and desired purity.

Representative Protocol for a Kröhnke-type Pyridine Synthesis

Materials:

  • 1-(2-oxo-2-phenylethyl)pyridinium halide (iodide or bromide)

  • An α,β-unsaturated ketone (e.g., chalcone)

  • Ammonium acetate

  • Glacial acetic acid (as solvent)

Procedure:

  • To a round-bottom flask, add the 1-(2-oxo-2-phenylethyl)pyridinium halide, the α,β-unsaturated ketone, and a molar excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the precipitated product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

Both 1-(2-oxo-2-phenylethyl)pyridinium iodide and bromide are valuable and versatile reagents in heterocyclic synthesis. The choice between them is often dictated by factors such as the cost and availability of the corresponding phenacyl halide, as well as subtle differences in reactivity that may be advantageous for a specific transformation.

While for many standard applications such as the Kröhnke pyridine synthesis, both salts perform adequately, in more sensitive or complex multi-step syntheses, the halide counter-ion can exert a more pronounced effect. Researchers should consider a preliminary screening of both salts to determine the optimal conditions for their desired transformation. A deeper understanding of the role of the counter-ion can lead to improved reaction outcomes and the development of more efficient and selective synthetic methodologies.

References

  • Kröhnke, F. The Specific Synthesis of Pyridines and Isoquinolines from Pyridinium Salts. Angewandte Chemie International Edition in English, 1963, 2(5), 225-241.
  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Babaev, E. V. Cyclization Reactions of Kröhnke–Mukaiyama Salts. Chemistry of Heterocyclic Compounds, 2016, 52(9), 666-674.
  • Funt, L. D.; Novikov, M. S.; Khlebnikov, A. F. New applications of pyridinium ylides toward heterocyclic synthesis. Tetrahedron, 2020, 76(35), 131415.
  • Al-Hourani, B. J.; Al-Awaida, W. A.; Al-Qtaitat, A. I. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. PMC, 2023.
  • Potter, G. A.; Wilkinson, A. D. Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. Chemistry – A European Journal, 2019, 25(54), 12534-12542.
  • Housecroft, C. E. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 2019, 24(9), 1806.
  • O'Duill, M. L.; et al. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. The Journal of Organic Chemistry, 2021, 86(24), 17994–18005.
  • Chemistry Stack Exchange. How does iodide replace bromide when the latter is more basic? [Link]

  • Gzella, A.; et al. The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. Kinetics and DFT studies. Journal of Physical Organic Chemistry, 2011, 24(9), 797-805.
  • Tu, S.; et al. N-Phenacylpyridinium Bromides in the One-Pot Synthesis of 2,3-Dihydrofurans.
  • Singh, P.; et al. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2023, 8(43), 40045–40076.
  • Katritzky, A. R.; et al. The reaction of amines with 1-phenacyl-2-bromopyridinium salts. A new route to imidazo[1,2-.alpha.]pyridinium, oxazolo[3,2-.alpha.]pyridinium, and dihydropyrido[2,1-c]-as-triazinium salts. The Journal of Organic Chemistry, 1980, 45(11), 2092–2095.
  • Padwa, A.; et al. Pyridinium Ylids in Heterocyclic Synthesis. Synthesis, 2020, 52(21), 3099-3118.
  • Khlebnikov, A. F.; Novikov, M. S.; Funt, L. D. New applications of pyridinium ylides toward heterocyclic synthesis. Tetrahedron, 2020, 76(35), 131415.
  • Wang, Q.; et al.
  • Yoshida, J.; Fuchiwaki, J.; Nishikiori, S. Structural transformation of pyridinium iodide proceeding in the solid state. CrystEngComm, 2011, 13(14), 4635-4640.
  • Watson, D. A.; et al. Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. PMC, 2019.
  • PubChem. 1-(2-Oxo-2-phenylethyl)pyridinium bromide. [Link]

  • Cîrnu, D.; et al. Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Molecules, 2022, 27(10), 3216.
  • Xu, K.; et al. Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 2020, 22(15), 6107–6111.
  • Sadowski, M.; et al. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers, 2021, 8(15), 4059-4066.
  • El-Sayed, N. S.; et al. Pyridinium Salts: From synthesis to reactivity and applications. Journal of Molecular Structure, 2023, 1289, 135790.
  • Sliwa, W. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Heterocycles, 1989, 29(3), 557.
  • King, L. C. The Reaction of Iodine with Some Ketones in the Presence of Pyridine. Journal of the American Chemical Society, 1944, 66(6), 894–895.

Sources

Comparative

A Comparative Guide to Purity Validation of 1-(2-oxo-2-phenylethyl)pyridinium iodide via HPLC-MS

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's purity is not merely a procedural formality but a cornerstone of safety, efficacy, and reproducibility. For a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's purity is not merely a procedural formality but a cornerstone of safety, efficacy, and reproducibility. For a compound such as 1-(2-oxo-2-phenylethyl)pyridinium iodide, a versatile pyridinium salt with applications in organic synthesis, its purity is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of this compound, juxtaposed with other established analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their analytical workflows.

The Criticality of Purity for 1-(2-oxo-2-phenylethyl)pyridinium iodide

1-(2-oxo-2-phenylethyl)pyridinium iodide, with the chemical formula C13H12INO and a molecular weight of 325.15 g/mol , serves as a key intermediate in various chemical reactions.[1][2] Its utility often lies in the generation of pyridinium ylides, which are crucial for constructing complex molecular architectures.[3] The presence of impurities, which could be unreacted starting materials, by-products from synthesis, or degradation products, can significantly impact the yield, stereoselectivity, and overall success of subsequent synthetic steps. Therefore, a highly sensitive and specific analytical method is indispensable for its quality control.

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerhouse for the separation, identification, and quantification of chemical compounds.[4] This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like pyridinium salts, which can be challenging for other methods such as Gas Chromatography.[5][6]

The synergy of HPLC's resolving power with the high sensitivity and specificity of MS detection allows for the confident identification of the main component and the detection of trace-level impurities. The validation of an HPLC-MS method is a systematic process that demonstrates its suitability for the intended purpose, adhering to guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9]

A Validated HPLC-MS Protocol for 1-(2-oxo-2-phenylethyl)pyridinium iodide

The following protocol is a robust starting point for the purity analysis of 1-(2-oxo-2-phenylethyl)pyridinium iodide, designed to be validated according to ICH Q2(R2) guidelines.[8]

Experimental Protocol: HPLC-MS Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice for retaining and separating polar pyridinium compounds.[5]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • The gradient can be optimized to ensure good separation of the main peak from any potential impurities. A typical gradient might start with a low percentage of B, ramping up to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-500

The causality behind these choices lies in the physicochemical properties of the analyte. The C18 column provides hydrophobic interaction, while the acidic mobile phase (formic acid) improves peak shape for the basic pyridinium moiety and is compatible with MS detection.[5] Positive mode ESI is selected because the pyridinium nitrogen is permanently positively charged.

HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC System cluster_MS Mass Spectrometer cluster_Data Data Analysis Sample 1-(2-oxo-2-phenylethyl)pyridinium iodide Sample Dissolution Dissolve in Mobile Phase A/B Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injector Autosampler Filtration->Injector Inject Column C18 Column Injector->Column Pump Gradient Pump Pump->Injector Detector_UV UV Detector Column->Detector_UV ESI_Source ESI Source (Positive Mode) Detector_UV->ESI_Source Eluent Chromatogram Chromatogram (UV & TIC) Detector_UV->Chromatogram Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector_MS MS Detector Mass_Analyzer->Detector_MS Mass_Spectrum Mass Spectrum Detector_MS->Mass_Spectrum Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Mass_Spectrum->Purity_Calc

Caption: Workflow for HPLC-MS purity validation.

Comparative Analysis: HPLC-MS vs. Alternative Techniques

While HPLC-MS is a powerful tool, other techniques also offer valuable insights into compound purity. A comparative assessment reveals the strengths and weaknesses of each approach.

Performance Metric HPLC-MS Quantitative NMR (qNMR) High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on partitioning between mobile and stationary phases, with mass-based detection.[6]Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[10]Separation on a planar stationary phase with detection via densitometry.[11][12]
Specificity Very High (combination of retention time and mass-to-charge ratio).High (relies on unique chemical shifts).Moderate to High (relies on Rf value and spectral data if coupled).
Sensitivity High (ng to pg level).Moderate (µg to mg level).Moderate (ng to µg level).
Quantification Relative (% area) or absolute with a reference standard.Absolute, primary ratio method.[13][14]Relative or absolute with a reference standard.
Throughput Moderate (serial analysis).Low to Moderate.High (parallel analysis of multiple samples).[15]
Cost High.High.Low to Moderate.[15]
Destructive Yes.No.[14]Yes.
In-depth Look at Alternatives:
  • Quantitative NMR (qNMR): This technique has emerged as a powerful tool for purity assessment without the need for a specific reference standard of the analyte.[13][16][17] By integrating the signals of the analyte against those of a certified internal standard of known purity, a direct and accurate purity value can be obtained.[10] For 1-(2-oxo-2-phenylethyl)pyridinium iodide, protons on both the pyridinium and phenyl rings provide multiple, distinct signals suitable for quantification.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an evolution of classic TLC, offering better resolution and the possibility of quantitative analysis through densitometry.[11][18] Its major advantage is high throughput, as multiple samples can be analyzed simultaneously on a single plate.[15] This makes it a cost-effective option for routine quality control and screening.[12][19]

Comparative_Workflow cluster_HPLCMS HPLC-MS cluster_qNMR qNMR cluster_HPTLC HPTLC HPLCMS_Start Sample Injection HPLCMS_Sep Chromatographic Separation HPLCMS_Start->HPLCMS_Sep HPLCMS_Detect MS Detection HPLCMS_Sep->HPLCMS_Detect HPLCMS_Result Purity (% Area) + Impurity ID HPLCMS_Detect->HPLCMS_Result qNMR_Start Sample + Internal Std qNMR_Acq NMR Data Acquisition qNMR_Start->qNMR_Acq qNMR_Process Spectral Integration qNMR_Acq->qNMR_Process qNMR_Result Absolute Purity (%) qNMR_Process->qNMR_Result HPTLC_Start Sample Application HPTLC_Dev Plate Development HPTLC_Start->HPTLC_Dev HPTLC_Detect Densitometric Scanning HPTLC_Dev->HPTLC_Detect HPTLC_Result Purity (% Area) HPTLC_Detect->HPTLC_Result Analyte 1-(2-oxo-2-phenylethyl)pyridinium iodide Analyte->HPLCMS_Start Analyte->qNMR_Start Analyte->HPTLC_Start

Sources

Validation

A Comparative Guide to Methylene-Transfer Reagents: Sulfonium Ylides versus 1-(2-oxo-2-phenylethyl)pyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the formation of three-membered rings—epoxides, cyclopropanes, and aziridines—remains a fundamental and cri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of three-membered rings—epoxides, cyclopropanes, and aziridines—remains a fundamental and critical transformation. These strained ring systems are prevalent in natural products and serve as versatile intermediates in pharmaceutical synthesis. The choice of reagent for constructing these rings is paramount, dictating the reaction's efficiency, selectivity, and substrate scope. This guide provides an in-depth, objective comparison between two major classes of ylide precursors: the well-established sulfonium salts, which generate sulfonium ylides for the renowned Corey-Chaykovsky reaction, and 1-(2-oxo-2-phenylethyl)pyridinium iodide, a precursor to carbonyl-stabilized pyridinium ylides.

While both systems involve ylide intermediates, their reactivity profiles and primary applications diverge significantly. This analysis will elucidate these differences, explain the mechanistic underpinnings of their behavior, and provide field-proven experimental protocols to guide researchers in making informed decisions for their synthetic challenges.

Section 1: The Chemistry of Ylides: An Overview

An ylide is a neutral, dipolar molecule containing a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom (such as sulfur, phosphorus, or nitrogen). This unique electronic structure endows ylides with potent nucleophilic character, enabling them to attack electrophilic centers like carbonyls and activated alkenes. The stability and reactivity of an ylide are critically influenced by the nature of the heteroatom and the substituents on the carbanion.

  • Sulfonium Ylides : These are the workhorses of the Corey-Chaykovsky reaction, primarily used for transferring a methylene group (–CH₂) to form epoxides and cyclopropanes.[1][2][3][4] The positive charge resides on a sulfur atom.

  • Pyridinium Ylides : Characterized by a positively charged nitrogen within a pyridine ring, these ylides are versatile 1,3-dipoles.[5][6][7] When stabilized by an adjacent carbonyl group, as is the case for the ylide derived from 1-(2-oxo-2-phenylethyl)pyridinium iodide, their reactivity is moderated, favoring cycloaddition and Michael-initiated ring-closure reactions.[6][8]

Section 2: Sulfonium Ylides: The Gold Standard for Epoxidation

The Johnson-Corey-Chaykovsky reaction, a cornerstone of organic synthesis, employs sulfur ylides for the preparation of epoxides, cyclopropanes, and aziridines.[4][9] The two most common reagents are dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's Reagent).

Generation, Stability, and Reactivity

Sulfur ylides are typically generated in situ by deprotonating their corresponding sulfonium or sulfoxonium salts with a strong base, such as sodium hydride (NaH).[2][3]

  • Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻) : Generated from trimethylsulfonium iodide, this ylide is less stable and more reactive.[10] Its high reactivity makes it a "harder" nucleophile, leading to rapid, kinetically controlled 1,2-addition to the carbonyl group of α,β-unsaturated ketones (enones), selectively forming epoxides.[10][11]

  • Dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻) : Generated from trimethylsulfoxonium iodide, this ylide is stabilized by the electron-withdrawing sulfoxide group.[10][12] This increased stability makes it a "softer" nucleophile, favoring the thermodynamically controlled 1,4-conjugate addition to enones, which ultimately yields cyclopropanes.[10][11][12]

This difference in chemoselectivity is a critical consideration in synthetic design. For the epoxidation of a simple ketone or aldehyde, either ylide is effective.[13][14] However, when competing electrophilic sites are present, the choice of ylide dictates the product outcome.

Mechanism of Epoxidation

The epoxidation mechanism is a two-step process.[4][14] First, the nucleophilic ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and generating a betaine intermediate. This step is typically the rate-determining one.[1][15] The resulting alkoxide then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium group. This ring-closing step forms the epoxide and displaces a neutral molecule of dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO) as a good leaving group.[3][4]

G cluster_mechanism Mechanism ketone R₂C=O (Ketone/Aldehyde) betaine R₂C(O⁻)-CH₂-S⁺(CH₃)₂ (Betaine Intermediate) ketone->betaine 1. Nucleophilic     Addition ylide (CH₃)₂S⁺-CH₂⁻ (Sulfonium Ylide) epoxide R₂C(O)CH₂ (Epoxide) betaine->epoxide 2. Intramolecular Sₙ2     (Ring Closure) byproduct (CH₃)₂S (Dimethyl Sulfide) epoxide->byproduct +

Corey-Chaykovsky epoxidation mechanism.

Section 3: 1-(2-oxo-2-phenylethyl)pyridinium Iodide: A Versatile Precursor for Cycloadditions

1-(2-oxo-2-phenylethyl)pyridinium iodide is a stable, crystalline solid that serves as a convenient precursor for a carbonyl-stabilized pyridinium ylide.[16] Unlike sulfonium ylides, the primary synthetic utility of this reagent is not direct epoxidation but rather the construction of nitrogen-containing heterocycles and highly substituted cyclopropanes.[6][7][8]

Generation and Stability

The pyridinium ylide is generated by treating the pyridinium salt with a mild base, such as potassium carbonate or triethylamine.[5] The deprotonation occurs at the methylene bridge, which is acidified by both the adjacent pyridinium ring and the phenacyl group. The resulting ylide is stabilized by delocalization of the negative charge onto the carbonyl oxygen, which moderates its reactivity compared to unstabilized sulfur ylides.

Primary Reactivity: Cyclopropanation and Cycloaddition

The characteristic reactions of this ylide do not typically involve attack at simple ketone or aldehyde carbonyls to form epoxides. Instead, its behavior is dominated by reactions with electron-deficient alkenes.

  • Michael-Initiated Ring Closure (MIRC) for Cyclopropanation : The ylide adds to an activated alkene (e.g., an enone or an arylidenemalononitrile) in a Michael-type 1,4-addition.[8] This generates a zwitterionic intermediate which then undergoes an intramolecular nucleophilic attack, with the pyridine molecule being displaced as a leaving group to form a highly substituted cyclopropane ring.[8]

  • [3+2] Cycloaddition : As a 1,3-dipole, the pyridinium ylide can react with dipolarophiles, such as alkynes, to form five-membered heterocyclic rings like indolizines.[6] This pathway is a powerful tool for building complex N-heterocyclic scaffolds.

G cluster_mechanism Mechanism alkene R-CH=C(EWG)₂ (Activated Alkene) zwitterion Ph-C(O)-CH(Py⁺)-CH(R)-C⁻(EWG)₂ (Zwitterionic Intermediate) alkene->zwitterion 1. Michael     Addition ylide Ph-C(O)-CH⁻-Py⁺ (Pyridinium Ylide) cyclopropane Cyclopropane zwitterion->cyclopropane 2. Intramolecular Sₙ2     (Pyridine leaves) byproduct Pyridine cyclopropane->byproduct +

Pyridinium ylide-mediated cyclopropanation.

Section 4: Head-to-Head Performance Comparison

The choice between sulfonium ylides and the pyridinium ylide precursor depends entirely on the desired molecular target. A direct comparison for epoxidation is one-sided, as only one class of reagent is routinely used for this purpose.

FeatureSulfonium Ylides (from Sulfonium Salts)Pyridinium Ylide (from 1-(2-oxo-2-phenylethyl)pyridinium iodide)
Primary Synthetic Use Epoxidation of aldehydes & ketones; Cyclopropanation of enones.[3][4][10]Cyclopropanation of activated alkenes; Synthesis of N-heterocycles (e.g., indolizines).[6][8]
Reaction with Ketones Forms epoxides via 1,2-addition.[13][14]Generally does not react or leads to complex mixtures. Not a standard method for epoxidation.
Reaction with Enones Forms epoxides (with sulfonium ylides) or cyclopropanes (with sulfoxonium ylides).[10][12]Forms highly substituted cyclopropanes via Michael addition.[8]
Ylide Generation Requires strong, non-nucleophilic bases (e.g., NaH, n-BuLi).[1][2]Requires mild bases (e.g., K₂CO₃, Et₃N).[5]
Ylide Stability Generally unstable, generated in situ at low temperatures (sulfonium) or more stable (sulfoxonium).[10]Stabilized by the adjacent carbonyl group, allowing for milder reaction conditions.[16]
Leaving Group Dimethyl sulfide (DMS) or Dimethyl sulfoxide (DMSO).[12]Pyridine.[8]
Key Advantage The most reliable and general method for converting carbonyls to epoxides.[9][13]Excellent for synthesizing complex, polysubstituted cyclopropanes and N-heterocycles.[7]

Section 5: Experimental Protocols

The following protocols are representative of the primary applications of each reagent class and are designed to be self-validating through the expected product outcomes.

Protocol 1: Corey-Chaykovsky Epoxidation of 4-tert-Butylcyclohexanone

This protocol demonstrates the classic use of dimethylsulfoxonium methylide for the epoxidation of a ketone. The choice of the sulfoxonium ylide is due to its greater stability and ease of handling compared to its sulfonium counterpart.

Workflow Diagram:

G start Suspend NaH in anhydrous DMSO ylide Add Trimethylsulfoxonium Iodide, stir to form ylide start->ylide ketone Add Ketone solution in THF dropwise at 0°C ylide->ketone react Warm to RT, stir for 1-2 hours ketone->react quench Quench with H₂O, Extract with Ether react->quench workup Wash, Dry, Concentrate quench->workup product Purify via Chromatography to yield Epoxide workup->product

Workflow for Corey-Chaykovsky epoxidation.

Step-by-Step Methodology:

  • Ylide Generation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a magnetic stirrer and thermometer. Wash the NaH with anhydrous hexanes to remove the oil, then suspend it in anhydrous DMSO.

  • Add trimethylsulfoxonium iodide (1.2 eq.) portion-wise to the NaH suspension. The mixture will warm and evolve hydrogen gas. Stir at room temperature for 30-45 minutes until gas evolution ceases and a clear, homogenous solution of the ylide is formed.

  • Reaction: Cool the ylide solution to 0°C in an ice bath. Dissolve 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution over 15 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Carefully quench the reaction by slowly adding it to a flask containing ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding spiro-epoxide.

Protocol 2: Pyridinium Ylide-Mediated Cyclopropanation of Chalcone

This protocol illustrates the use of the ylide derived from 1-(2-oxo-2-phenylethyl)pyridinium iodide for the synthesis of a polysubstituted cyclopropane from an α,β-unsaturated ketone.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 1-(2-oxo-2-phenylethyl)pyridinium iodide (1.1 eq.), chalcone (1.0 eq.), and acetonitrile as the solvent.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the mixture. The use of a mild inorganic base is sufficient to generate the stabilized ylide in situ.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically slower than epoxidation and may require several hours to overnight for completion. Monitor the disappearance of the starting materials by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel to isolate the desired trans-1-benzoyl-2,3-diphenylcyclopropane.

Conclusion

While both sulfonium ylides and the pyridinium ylide derived from 1-(2-oxo-2-phenylethyl)pyridinium iodide are valuable reagents in organic synthesis, they operate in distinct chemical domains.

  • Sulfonium ylides are the reagents of choice for epoxidation. Their reaction with aldehydes and ketones via the Corey-Chaykovsky reaction is a robust, high-yielding, and indispensable tool for creating oxiranes. The differential reactivity of sulfonium vs. sulfoxonium ylides further provides a sophisticated level of control over chemoselectivity.

  • 1-(2-oxo-2-phenylethyl)pyridinium iodide is a precursor to a stabilized ylide whose strength lies in Michael-initiated ring closures and cycloadditions. It is not a practical reagent for the direct epoxidation of simple carbonyls. Instead, it offers an elegant and efficient pathway to complex, polysubstituted cyclopropanes and nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

For the researcher or drug development professional, understanding these fundamental differences in reactivity is crucial for efficient and rational synthetic planning. The choice of ylide should be guided not by superficial similarity but by a mechanistic understanding of the desired transformation.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • AdiChemistry. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Aggarwal, V. K., Harvey, J. N., & Richardson, J. (2002). Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes. Journal of the American Chemical Society, 124(20), 5747–5756. [Link]

  • Tighadouini, S., et al. (2015). Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. [Link]

  • Padwa, A., et al. (2010). Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. [Link]

  • Yu, H., et al. (2011). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Letters in Organic Chemistry, 8(7), 509-514. [Link]

  • Xue, S., et al. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674. [Link]

  • Organic Chemistry. (2022, January 22). Corey-Chaykovsky Epoxide Formation Mechanism [Video]. YouTube. [Link]

  • Aggarwal, V. K., Harvey, J. N., & Richardson, J. (2002). Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes. PubMed. [Link]

  • Sweeney, J. B., & Wirth, T. (2024). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Xu, J., et al. (2011). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. ResearchGate. [Link]

  • Wang, J., et al. (2009). Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. ACS Publications. [Link]

  • Sharma, P., & Kumar, A. (2024). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. [Link]

  • Yu, Z.-X., & Wu, Y.-D. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. European Journal of Organic Chemistry, 2018(46), 6439-6446. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-oxo-2-phenylethyl)pyridinium Iodide

For researchers, scientists, and drug development professionals, understanding the structural integrity and fragmentation pathways of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical tech...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the structural integrity and fragmentation pathways of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the fragmentation pattern of 1-(2-oxo-2-phenylethyl)pyridinium iodide, a quaternary pyridinium salt with applications in organic synthesis. By comparing its fragmentation behavior with structurally related analogs, we aim to provide a predictive framework for the analysis of this class of compounds.

Introduction to the Analyte: 1-(2-oxo-2-phenylethyl)pyridinium Iodide

1-(2-oxo-2-phenylethyl)pyridinium iodide is a quaternary ammonium salt characterized by a pyridinium cation and an iodide anion. The cationic component, 1-(2-oxo-2-phenylethyl)pyridinium (C₁₃H₁₂NO⁺), is the species of interest in positive-ion mode mass spectrometry. Its structure, featuring a stable pyridinium ring linked to a phenacyl group, presents distinct fragmentation characteristics upon collisional activation.

The Primary Fragmentation Pathway: A Dominant Cleavage

Under typical electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions, the 1-(2-oxo-2-phenylethyl)pyridinium cation undergoes a highly predictable primary fragmentation.

Molecular Ion: The intact cation is observed as the molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 198.0918[1].

Primary Fragmentation: The most facile fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and the pyridinium nitrogen. This heterolytic cleavage is driven by the formation of a highly stable benzoyl cation (C₆H₅CO⁺) and a neutral pyridine molecule.

  • Benzoyl Cation (m/z 105): This fragment is exceptionally stable due to the resonance delocalization of the positive charge across the carbonyl group and the aromatic ring. Consequently, the peak at m/z 105 is often the base peak in the spectrum, signifying its high abundance[1].

  • Neutral Loss of Pyridine (C₅H₅N): The other product of this cleavage is a neutral pyridine molecule, which is not detected by the mass spectrometer.

This dominant fragmentation pathway is a hallmark of N-phenacylpyridinium salts and provides a clear diagnostic marker for the presence of the phenacyl substructure.

Comparative Fragmentation Analysis: The Influence of Substituents

To understand the robustness of this primary fragmentation pathway, it is instructive to compare the fragmentation of the parent compound with analogs bearing electron-donating and electron-withdrawing substituents on the phenyl ring.

CompoundSubstituent on Phenyl RingExpected [M]⁺ (m/z)Key Fragment IonExpected Fragment m/zRationale for Fragmentation Behavior
1-(2-oxo-2-phenylethyl)pyridinium-H198.09Benzoyl cation105.03Forms a highly stable, resonance-delocalized benzoyl cation.
1-(2-(4-nitrophenyl)-2-oxoethyl)pyridinium-NO₂ (Electron-withdrawing)243.084-nitrobenzoyl cation150.02The electron-withdrawing nitro group destabilizes the positive charge on the benzoyl cation, making the C-N bond stronger and requiring higher energy for fragmentation.
1-(2-(4-methoxyphenyl)-2-oxoethyl)pyridinium-OCH₃ (Electron-donating)228.104-methoxybenzoyl cation135.05The electron-donating methoxy group stabilizes the positive charge on the benzoyl cation through resonance, facilitating the cleavage of the C-N bond.

The stability of the resulting acylium ion is a key determinant of the fragmentation pathway. Electron-donating groups on the phenyl ring enhance the stability of the acylium ion, thus promoting fragmentation. Conversely, electron-withdrawing groups destabilize the acylium ion, making fragmentation less favorable.

Broader Context: Fragmentation of Quaternary Ammonium Salts

The fragmentation of 1-(2-oxo-2-phenylethyl)pyridinium iodide represents a classic example of charge-directed fragmentation, where the cleavage is initiated at or near the charge site. In more complex quaternary ammonium salts, such as derivatized peptides, other fragmentation mechanisms can compete. These include:

  • Charge-Remote Fragmentation (CRF): In molecules with a fixed charge and a long, unfunctionalized alkyl chain, fragmentation can occur at a site remote from the charge.

  • Hofmann Elimination: This is a common pathway for quaternary ammonium salts with at least one beta-hydrogen, leading to the formation of an alkene and a tertiary amine.

The relatively simple structure of 1-(2-oxo-2-phenylethyl)pyridinium iodide favors the direct, charge-directed cleavage of the C-N bond over these alternative pathways.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-oxo-2-phenylethyl)pyridinium iodide in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation and enhances the ESI signal.

Mass Spectrometry Analysis
  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for high-resolution analysis.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan) Parameters:

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion Selection: Isolate the molecular ion of the 1-(2-oxo-2-phenylethyl)pyridinium cation (m/z 198.1).

    • Collision Gas: Argon.

    • Collision Energy: Ramp the collision energy from 10-40 eV to observe the onset and evolution of fragmentation. This allows for a detailed study of the fragmentation pathways.

Visualization of Fragmentation Pathways

To visually represent the fragmentation processes, the following diagrams are provided in Graphviz (DOT language).

cluster_0 Primary Fragmentation of 1-(2-oxo-2-phenylethyl)pyridinium Cation Parent_Ion 1-(2-oxo-2-phenylethyl)pyridinium Cation [M]⁺ m/z 198.1 Fragment_1 Benzoyl Cation m/z 105.0 Parent_Ion->Fragment_1 C-N Bond Cleavage Neutral_Loss Pyridine (Neutral Loss) Parent_Ion->Neutral_Loss

Caption: Primary fragmentation pathway of 1-(2-oxo-2-phenylethyl)pyridinium cation.

cluster_1 Comparative Fragmentation of Substituted Analogs Parent_Unsubstituted Unsubstituted Analog [M]⁺ m/z 198.1 Fragment_Unsubstituted Benzoyl Cation m/z 105.0 Parent_Unsubstituted->Fragment_Unsubstituted  Standard  Fragmentation Parent_Nitro Nitro-Substituted Analog [M]⁺ m/z 243.1 Fragment_Nitro 4-Nitrobenzoyl Cation m/z 150.0 Parent_Nitro->Fragment_Nitro  Higher Energy  Fragmentation Parent_Methoxy Methoxy-Substituted Analog [M]⁺ m/z 228.1 Fragment_Methoxy 4-Methoxybenzoyl Cation m/z 135.1 Parent_Methoxy->Fragment_Methoxy  Lower Energy  Fragmentation

Caption: Influence of substituents on the fragmentation of N-phenacylpyridinium salts.

Conclusion

The mass spectrometric fragmentation of 1-(2-oxo-2-phenylethyl)pyridinium iodide is dominated by a predictable and structurally informative C-N bond cleavage, yielding a stable benzoyl cation at m/z 105. This fragmentation pattern serves as a reliable diagnostic tool. Comparative analysis with substituted analogs reveals that the stability of the resulting acylium ion, modulated by the electronic effects of the substituents, dictates the facility of this fragmentation. This guide provides a foundational understanding for researchers to interpret the mass spectra of this and related classes of compounds, aiding in structural elucidation and the confident identification of these molecules in complex matrices.

References

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 1-(2-oxo-2-phenylethyl)pyridinium Iodide Derivatives

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the catalytic efficiency of 1-(2-oxo-2-phenylethyl)pyridinium iodide and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of their catalytic activity, offer detailed experimental procedures for their synthesis and benchmarking, and present comparative data to inform your catalyst selection process.

Introduction: The Versatility of Pyridinium Ylides in Catalysis

1-(2-oxo-2-phenylethyl)pyridinium iodide and its derivatives are precursors to a class of highly reactive intermediates known as pyridinium ylides. These zwitterionic species, formed by the deprotonation of the methylene group adjacent to the pyridinium nitrogen, are central to the catalytic activity of these salts.[1] The phenacyl group plays a crucial role in stabilizing the ylide through resonance, making it accessible under relatively mild basic conditions.[2]

The utility of these catalysts lies in their ability to act as potent nucleophiles in a variety of carbon-carbon bond-forming reactions, most notably in 1,3-dipolar cycloadditions for the synthesis of indolizine derivatives and as catalysts in Michael addition reactions.[1][2][3] The catalytic efficiency of these pyridinium salts is highly tunable through synthetic modification of both the pyridinium and the phenacyl moieties, allowing for the fine-tuning of their steric and electronic properties.

The Catalytic Cycle: A Mechanistic Overview

The catalytic activity of 1-(2-oxo-2-phenylethyl)pyridinium iodide derivatives in a Michael addition reaction is a well-established process that proceeds through a defined catalytic cycle. Understanding this cycle is paramount to optimizing reaction conditions and interpreting catalytic performance data.

A plausible reaction mechanism involves the following key steps:

  • Ylide Formation: The catalytic cycle begins with the deprotonation of the 1-(2-oxo-2-phenylethyl)pyridinium iodide catalyst by a base (e.g., triethylamine) to form the active pyridinium ylide.

  • Michael Addition: The nucleophilic ylide then attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), forming a new carbon-carbon bond and generating a carbanionic intermediate.

  • Intramolecular Cyclization & Catalyst Regeneration: The intermediate then undergoes an intramolecular nucleophilic substitution, leading to the formation of a cyclopropane ring and the elimination of the pyridine moiety, which is subsequently reprotonated to regenerate the pyridinium salt catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle of Pyridinium Ylide in Michael Addition Catalyst 1-(2-oxo-2-phenylethyl)pyridinium Iodide Derivative Ylide Pyridinium Ylide (Active Catalyst) Catalyst->Ylide + Base - H-Base+ Adduct Michael Adduct (Intermediate) Ylide->Adduct + Michael Acceptor Product Cyclopropane Product Adduct->Product Intramolecular Cyclization Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst - Pyridine Regenerated_Catalyst->Catalyst + H+ Synthesis_Workflow cluster_synthesis Catalyst Synthesis Start Dissolve 2-Bromoacetophenone in Acetone Add_Pyridine Add Pyridine Start->Add_Pyridine Stir Stir at RT for 24h Add_Pyridine->Stir Precipitate Precipitation of Product Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry under Vacuum Filter->Dry Anion_Exchange Anion Exchange (optional) with KI for Iodide Salt Dry->Anion_Exchange

Caption: Experimental workflow for the synthesis of the pyridinium iodide catalyst.

Benchmarking Catalytic Efficiency in a Michael Addition Reaction

This protocol outlines a general procedure for evaluating the catalytic performance of different 1-(2-oxo-2-phenylethyl)pyridinium iodide derivatives in a Michael addition reaction.

Materials:

  • 1-(2-oxo-2-phenylethyl)pyridinium iodide derivative (Catalyst, 10 mol%)

  • Michael acceptor (e.g., Chalcone, 1.0 eq)

  • Michael donor (e.g., Malononitrile, 1.2 eq)

  • Base (e.g., Triethylamine, 1.5 eq)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a stirred solution of the Michael acceptor and Michael donor in the solvent, add the 1-(2-oxo-2-phenylethyl)pyridinium iodide derivative catalyst.

  • Add the base to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

  • The catalytic efficiency can be benchmarked by comparing the reaction times and isolated yields for different catalyst derivatives.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for benchmarking the catalytic efficiency of 1-(2-oxo-2-phenylethyl)pyridinium iodide derivatives. The key takeaway is that the catalytic activity is intrinsically linked to the electronic properties of the pyridinium salt, with electron-withdrawing substituents generally leading to higher efficiency. The provided experimental protocols offer a robust starting point for your own comparative studies.

Future research in this area will likely focus on the development of chiral pyridinium salt catalysts for enantioselective transformations and the application of these catalysts in a broader range of complex organic syntheses. The inherent tunability of these organocatalysts makes them a promising platform for the design of next-generation catalytic systems.

References

  • The cyclization and functionalization reactions involving N-phenacylpyridinium salts. (2024). ResearchGate. Retrieved from [Link]

  • Syntheses Using the Michael Adddition of Phridinium Salts. (n.d.). Scite.ai. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Oxo-2-phenylethyl)pyridinium iodide proper disposal procedures

An In-Depth Guide to the Proper Disposal of 1-(2-Oxo-2-phenylethyl)pyridinium iodide Authored by a Senior Application Scientist This guide provides comprehensive, step-by-step procedures for the safe and compliant dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 1-(2-Oxo-2-phenylethyl)pyridinium iodide

Authored by a Senior Application Scientist

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(2-Oxo-2-phenylethyl)pyridinium iodide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This document is designed to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the regulatory landscape governing its disposal, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 1-(2-Oxo-2-phenylethyl)pyridinium iodide is the foundational step for its safe handling and disposal. This compound is a pyridinium salt, a class of substances that requires careful management.

The primary hazards, as identified in Safety Data Sheets (SDS) and chemical databases, are summarized below.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

Hazard CategoryGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4 alt text Warning H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal Category 4 alt text Warning H312: Harmful in contact with skin.
Acute Toxicity, Inhalation Category 4 alt text Warning H332: Harmful if inhaled.
Skin Irritation Category 2 alt text Warning H315: Causes skin irritation.[3][4]
Eye Irritation Category 2 alt text Warning H319: Causes serious eye irritation.[3][4]

Causality Behind the Hazards:

  • Pyridinium Moiety: The pyridinium ring is an organic cation. While this specific compound's full toxicological profile is not extensively documented, related pyridinium salts can exhibit toxicity. The positive charge on the nitrogen atom can lead to interactions with biological macromolecules.

  • Iodide Anion: Halide ions, including iodide, can have physiological effects. While essential in trace amounts, excessive iodide can interfere with thyroid function.[5] Improper disposal could introduce excess halides into aquatic ecosystems.[6]

  • Reactivity: Pyridinium salts are susceptible to nucleophilic attack, particularly in basic conditions (high pH), which can lead to degradation and ring-opening.[7] They may also react with strong oxidizing agents, strong acids, and strong alkalis.[8]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave."[9] Generators of hazardous waste are responsible for correctly identifying, managing, and documenting their waste streams.[9]

  • OSHA (Occupational Safety and Health Administration): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for safe handling and disposal of chemicals, as well as training for all laboratory personnel.[10][12]

Based on its acute toxicity characteristics (H302, H312, H332), 1-(2-Oxo-2-phenylethyl)pyridinium iodide must be managed as a hazardous waste.

Core Disposal Principles: Segregation, Containment, and Labeling

Before detailing the step-by-step protocol, it is critical to adhere to these universal waste management principles.

  • Waste Segregation: Never mix incompatible chemicals.[13] 1-(2-Oxo-2-phenylethyl)pyridinium iodide waste should be collected in a dedicated container. It must be kept separate from:

    • Strong bases (alkalis), which could cause degradation.[7][8]

    • Strong oxidizing agents.[8]

    • Strong acids.[8]

    • Aqueous waste streams, unless explicitly part of an institutional protocol.

  • Proper Containment: Waste must be stored in containers that are chemically resistant, in good condition, and have a secure, tight-fitting lid.[14] The container should be kept closed unless waste is actively being added.

  • Accurate Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[13][14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(2-Oxo-2-phenylethyl)pyridinium iodide."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step-by-Step Disposal Protocol

This protocol assumes the disposal of small quantities of the pure solid compound or solutions from research applications. On-site neutralization is not recommended without specific, validated procedures and the approval of your institution's Environmental Health and Safety (EHS) department, due to the compound's hazards and potential for unknown reaction byproducts.

Personal Protective Equipment (PPE) Required:

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.[15]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[15]

  • Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.

Protocol Steps:

  • Prepare the Waste Container:

    • Select a clean, dry, and chemically compatible waste container with a screw cap. A high-density polyethylene (HDPE) or glass bottle is typically suitable.

    • Affix a "Hazardous Waste" label and fill in the chemical name and hazard information.

  • Collect Solid Waste:

    • Carefully transfer any residual solid 1-(2-Oxo-2-phenylethyl)pyridinium iodide into the designated hazardous waste container using a clean spatula.

    • Perform this work in a chemical fume hood to avoid inhalation of any dust.[4]

    • Rinse any contaminated labware (beakers, spatulas) with a minimal amount of a suitable solvent (e.g., methanol or ethanol). Collect this rinse solvent as hazardous waste in a separate, compatible liquid waste container. Do not rinse into the sink.[13]

  • Collect Liquid Waste (Solutions):

    • If disposing of a solution containing the compound, pour it directly into a designated hazardous liquid waste container.

    • Ensure the liquid waste container is properly labeled with all components of the solution and their approximate concentrations.

  • Decontaminate Empty Containers:

    • The original product container is not considered "empty" until it has been triple-rinsed.

    • Rinse the empty container with a small amount of a suitable solvent (e.g., methanol, ethanol) three times.

    • Collect all rinsate as hazardous waste.

    • After triple-rinsing, deface the original product label and dispose of the container as non-hazardous solid waste, in accordance with your institution's policies.[13]

  • Storage and Disposal:

    • Securely close the hazardous waste container.

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area should provide secondary containment to prevent spills.[14]

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all paperwork and manifests are completed as required.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Oxo-2-phenylethyl)pyridinium iodide waste.

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposition start Identify Waste: 1-(2-Oxo-2-phenylethyl)pyridinium iodide ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Prepare Labeled Hazardous Waste Container ppe->container waste_type Waste Form? container->waste_type solid_waste Transfer Solid Waste into Container waste_type->solid_waste Solid liquid_waste Pour Liquid Waste into Container waste_type->liquid_waste Liquid decon Triple-Rinse Contaminated Labware & Empty Containers solid_waste->decon liquid_waste->decon collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate storage Store Sealed Container in Designated Area collect_rinsate->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup

Sources

Handling

Personal protective equipment for handling 1-(2-Oxo-2-phenylethyl)pyridinium iodide

Comprehensive Safety and Operational Guide for Handling 1-(2-Oxo-2-phenylethyl)pyridinium Iodide As a Senior Application Scientist, I frequently oversee the implementation of novel synthetic methodologies. When working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-(2-Oxo-2-phenylethyl)pyridinium Iodide

As a Senior Application Scientist, I frequently oversee the implementation of novel synthetic methodologies. When working with 1-(2-Oxo-2-phenylethyl)pyridinium iodide (CAS: 1137-94-6), also known as N-phenacylpyridinium iodide, researchers are handling a highly versatile but hazardous precursor. This quaternary ammonium salt is primarily utilized for the in situ generation of pyridinium ylides, which subsequently undergo 1,3-dipolar cycloadditions to construct complex N-, O-, and S-heterocycles, such as indolizines and chromenopyridines[1].

However, the very structural features that make this compound synthetically valuable—its amphiphilic nature and reactive phenacyl group—also dictate its hazard profile. It is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332), and it causes significant skin and eye irritation (H315, H319)[2].

Risk Assessment & Hazard Causality

To handle this chemical safely, you must understand the causality behind its hazards:

  • Membrane Disruption: The positively charged pyridinium core paired with the lipophilic phenacyl group allows the molecule to interact with and disrupt phospholipid bilayers in human tissue, leading to acute contact dermatitis and severe ocular irritation[2].

  • Aerosolization Risk: As a fine crystalline powder, it is highly susceptible to static charge. If aerosolized during transfer, the micro-particulates can bypass upper respiratory defenses, leading to mucosal absorption and systemic toxicity (H332).

Personal Protective Equipment (PPE) Matrix

The following PPE protocol is a self-validating system designed to break the chain of chemical exposure at every possible vector.

PPE CategorySpecificationHazard MitigatedCausality & Scientific Rationale
Eye/Face ANSI Z87.1 Safety Goggles + Face ShieldH319 (Serious Eye Irritation)The electrophilic phenacyl group reacts rapidly with corneal proteins. Goggles prevent dust ingress; the shield prevents solvent splashes during reaction.
Skin/Body Tyvek Lab Coat or Chemical ApronH312 (Harmful in contact with skin)Prevents dermal absorption. The iodide salt can permeate standard woven cotton fabrics if dissolved in ambient laboratory humidity or sweat.
Hands Nitrile Gloves (Double-gloved, ≥0.12mm)H312, H315 (Skin Irritation)Nitrile provides a robust barrier against quaternary ammonium salts. Double gloving ensures barrier integrity even if micro-tears occur during weighing.
Respiratory N95/P100 Particulate RespiratorH302, H332 (Harmful if inhaled/swallowed)The crystalline powder is easily aerosolized. A P100 filter physically traps >99.9% of particulates, preventing mucosal deposition.

Operational Workflow & Handling Protocol

The following step-by-step methodology details the safe handling and execution of a standard 1,3-dipolar cycloaddition using this compound[1].

Step 1: Preparation & Weighing

  • Action: Weigh the 1-(2-Oxo-2-phenylethyl)pyridinium iodide inside a static-free, vented balance enclosure. Use an anti-static gun (Zerostat) on the weighing boat.

  • Causality: Eliminating static charge prevents the fine powder from aerosolizing, directly mitigating the inhalation risk (H332).

Step 2: Solvent Suspension

  • Action: Transfer the salt to a dry, round-bottom flask equipped with a magnetic stir bar. Suspend the solid in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (Nitrogen/Argon).

  • Causality: The salt has limited solubility until deprotonated. Polar solvents stabilize the transient charges of the subsequent ylide intermediate.

Step 3: Base Addition (Ylide Generation)

  • Action: Cool the suspension to 0–5°C using an ice bath. Add 1.1 equivalents of a mild base (e.g., triethylamine, Et3​N ) dropwise.

  • Causality: The base deprotonates the acidic methylene protons located between the carbonyl group and the pyridinium nitrogen. This generates the reactive pyridinium ylide in situ. Cooling prevents the premature thermal decomposition of this highly reactive intermediate[1].

Step 4: Dipolarophile Addition

  • Action: Introduce the dipolarophile (e.g., an electron-deficient alkyne or alkene) to the reaction mixture.

  • Causality: The generated ylide acts as a 1,3-dipole, reacting cleanly with the dipolarophile to construct the desired heterocyclic framework (e.g., indolizine) via a concerted cycloaddition mechanism[1].

Step 5: Quenching & Workup

  • Action: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). Extract the product using an organic solvent.

  • Causality: The mild acid neutralizes any excess base and partitions the newly formed organic product from the water-soluble iodide byproducts (e.g., triethylammonium iodide).

Mechanistic Visualization

Below is the logical workflow for the in situ generation and reaction of the pyridinium ylide.

G Salt 1-(2-Oxo-2-phenylethyl) pyridinium iodide (Precursor) Base Base Addition (e.g., Et3N) Salt->Base Deprotonation Ylide Pyridinium Ylide (Reactive Intermediate) Base->Ylide in situ generation Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Reacts with Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloaddition Reagent Product Heterocycle Product (e.g., Indolizine) Cycloaddition->Product Ring Formation

Reaction workflow: in situ generation of pyridinium ylide and subsequent 1,3-dipolar cycloaddition.

Spill Response & Disposal Plan

A self-validating safety system requires a robust contingency plan.

  • Spill Containment: Do not dry sweep, as this will aerosolize the toxic powder. Mist the spill lightly with water to suppress dust. Wearing full PPE (including a respirator), wipe up the material with absorbent pads. Wash the contaminated surface with a 5% sodium bicarbonate solution to neutralize residual acidity, followed by standard soap and water.

  • Disposal Logistics: All reaction waste, contaminated PPE, and spill cleanup materials must be disposed of as Halogenated Organic Waste . The presence of the iodide counterion dictates that it must not be mixed with standard non-halogenated waste streams, as incineration of mixed waste can generate highly toxic and corrosive halogen gases.

References

  • Doraghi, F., Serajian, A., Karimian, S. et al. "The cyclization and functionalization reactions involving N-phenacylpyridinium salts." Chemical Papers 78, 6821–6841 (2024). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Oxo-2-phenylethyl)pyridinium iodide
Reactant of Route 2
Reactant of Route 2
1-(2-Oxo-2-phenylethyl)pyridinium iodide
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